AAPK-25
説明
特性
CAS番号 |
2247919-28-2 |
|---|---|
分子式 |
C30H35ClN4O2 |
分子量 |
519.086 |
IUPAC名 |
4-((6-Chloro-2-methoxyacridin-9-yl)methyl)-2-((4-(2-(dimethylamino)ethyl)piperazin-1-yl)methyl)phenol |
InChI |
InChI=1S/C30H35ClN4O2/c1-33(2)10-11-34-12-14-35(15-13-34)20-22-16-21(4-9-30(22)36)17-26-25-7-5-23(31)18-29(25)32-28-8-6-24(37-3)19-27(26)28/h4-9,16,18-19,36H,10-15,17,20H2,1-3H3 |
InChIキー |
FOMOXWWUGIIVIV-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(CC2=C(C=C(OC)C=C3)C3=NC4=CC(Cl)=CC=C42)C=C1CN5CCN(CCN(C)C)CC5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AAPK-25; AAPK 25; AAPK-5 |
製品の起源 |
United States |
Foundational & Exploratory
AAPK-25: Dual-Mechanism Mitotic Inhibitor Targeting Aurora and PLK Kinases
[1][2][3]
Executive Summary
This compound (CAS: 2247919-28-2) is a synthetic small-molecule inhibitor designed to dismantle the mitotic machinery of cancer cells through a dual-targeting mechanism.[1][2] Unlike selective kinase inhibitors that target a single node in the cell cycle, this compound simultaneously inhibits the Aurora Kinase family (A, B, C) and the Polo-like Kinase family (PLK-1, -2, -3) .[3]
This dual inhibition creates a "mitotic catastrophe" phenotype characterized by centrosome disorganization, spindle assembly failure, and the inability to complete cytokinesis. The compound exhibits nanomolar affinity for its primary targets and demonstrates potent anti-proliferative activity in solid tumor models, particularly colorectal carcinoma (HCT-116), with a favorable toxicity profile in vivo.[3]
Chemical & Molecular Characterization
This compound is a naphthamide derivative featuring a dichlorobenzamido moiety and a thiazole ring, optimizing its fit within the ATP-binding pockets of serine/threonine kinases.
Physicochemical Profile[2][4]
-
IUPAC Name: 6-(3,4-dichlorobenzamido)-N-(thiazol-2-yl)-2-naphthamide[4]
-
Molecular Formula: C₂₁H₁₃Cl₂N₃O₂S[4]
-
Molecular Weight: 442.32 g/mol [2]
-
Solubility: DMSO (>10 mM), insoluble in water.
Kinase Selectivity Profile (Dissociation Constants)
The following table summarizes the binding affinity (
| Target Kinase | Biological Role | |
| Aurora-A | 23 | Centrosome maturation, spindle pole organization. |
| PLK-1 | 55 | Mitotic entry, kinetochore-microtubule attachment. |
| Aurora-B | 78 | Chromosome segregation, cytokinesis (Chromosomal Passenger Complex). |
| PLK-2 | 272 | Centriole duplication. |
| Aurora-C | 289 | Meiotic spindle organization (testis-specific). |
| PLK-3 | 456 | G1/S transition regulation. |
Mechanism of Action: The "Mitotic Trap"
This compound functions by inducing a synchronized collapse of the mitotic spindle checkpoint (SAC). By hitting both Aurora and PLK families, it prevents the cell from resolving errors in chromosome alignment while simultaneously blocking the exit from mitosis.
Signaling Pathway Interference
-
Aurora-A Blockade: this compound inhibits the autophosphorylation of Aurora-A at Thr288. This prevents the recruitment of TACC3 and clathrin to the spindle poles, resulting in monopolar or disorganized spindles.
-
PLK-1 Blockade: Inhibition of PLK-1 prevents the phosphorylation of Cdc25C, blocking the activation of CDK1/Cyclin B complex. However, in cells already in mitosis, PLK-1 inhibition destabilizes kinetochore-microtubule attachments.
-
The "Mismatch" Effect: The simultaneous inhibition leads to a unique phenotype where cells arrest in prometaphase . They possess condensed chromosomes (indicated by high Histone H3 Ser10 phosphorylation ) but lack the mechanical tension to align them.
-
Terminal Outcome: Prolonged arrest triggers the intrinsic apoptosis pathway or results in "mitotic slippage," leading to tetraploid G1 cells that subsequently die.
Pathway Visualization
The following diagram illustrates the dual interference points of this compound within the mitotic signaling cascade.
Figure 1: Mechanistic interference of this compound. Red lines indicate inhibition; dotted lines indicate the downstream consequence of pathway failure.
Preclinical Validation Data
This compound has demonstrated robust efficacy in inhibiting the growth of various human cancer cell lines. The data below highlights its potency, particularly in colorectal cancer models.
Cellular Antiproliferative Activity ( )[2][3]
| Cell Line | Tissue Origin | Phenotype Observed | |
| HCT-116 | Colon | 0.4 | Robust Apoptosis, G2/M Arrest |
| MCF-7 | Breast | 2.3 | Growth Inhibition |
| Calu-6 | Lung | 5.3 | Moderate Sensitivity |
| A549 | Lung | 11.6 | Lower Sensitivity |
Experimental Validation Protocols
For researchers aiming to validate this compound activity in their specific models, the following protocols are designed to confirm target engagement and phenotypic outcome.
Protocol A: Validation of Mitotic Arrest (H3pS10 Marker)
Rationale: Phosphorylation of Histone H3 at Serine 10 is a specific marker for chromosome condensation during mitosis. This compound treatment should cause an accumulation of this signal due to prometaphase arrest.
Workflow:
-
Seeding: Plate HCT-116 cells at
cells/well in 6-well plates. -
Treatment: Treat with this compound (0.1, 0.5, 1.0
M) for 24 hours. Include a DMSO control. -
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF).
-
Western Blot:
-
Load 30
g protein/lane. -
Primary Ab: Anti-p-Histone H3 (Ser10) (1:1000).
-
Loading Control: Anti-GAPDH or Total H3.
-
-
Readout: Expect a dose-dependent increase in p-H3(Ser10) band intensity compared to control.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Rationale: To quantify the percentage of cells arrested in the G2/M phase and the sub-G1 (apoptotic) population.
Workflow:
-
Treatment: Treat cells with this compound (IC50 concentration) for 24 and 48 hours.
-
Fixation: Harvest cells (including floating cells). Wash in PBS. Fix in 70% ice-cold ethanol dropwise while vortexing. Incubate at -20°C for >2 hours.
-
Staining: Wash ethanol-fixed cells with PBS. Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A). Incubate 30 min at 37°C in the dark.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record 10,000 events.
-
Analysis: Use ModFit or FlowJo to gate single cells.
-
Result: Look for a sharp increase in the 4N (G2/M) peak and the appearance of a sub-G1 peak (apoptosis).
-
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating this compound mechanism.
Therapeutic Implications & Safety
The dual inhibition strategy of this compound addresses a common resistance mechanism seen in selective inhibitors. Tumors often upregulate alternative mitotic kinases to bypass specific blockades. By targeting the two major families (Aurora and PLK), this compound minimizes this escape route.[3]
-
In Vivo Efficacy: In BALB/c nude mice bearing HCT-116 xenografts, this compound significantly inhibited tumor growth.[3]
-
Safety: The compound showed bodyweight protection in murine models, suggesting that the therapeutic window allows for effective anti-tumor activity without severe systemic toxicity, a common challenge with pan-kinase inhibitors.
References
AAPK-25 CAS 2247919-28-2 chemical structure and properties
An In-Depth Technical Guide to AAPK-25 (CAS 2247919-28-2): A Dual Aurora/PLK Kinase Inhibitor
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 2247919-28-2), a potent and selective dual inhibitor of Aurora and Polo-like kinases (PLK). We delve into its chemical structure, physicochemical properties, mechanism of action, and its demonstrated anti-tumor activity in both in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and kinase inhibitor development. It consolidates key experimental data and provides validated, step-by-step protocols for utilizing this compound as a research tool to investigate mitotic progression and cancer cell apoptosis.
Introduction: Targeting Mitosis in Oncology
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The mitotic (M) phase, where cell division occurs, presents a critical vulnerability in rapidly proliferating cancer cells. Two key families of serine/threonine kinases, Aurora kinases and Polo-like kinases (PLKs), are essential regulators of mitosis, governing processes from centrosome maturation and spindle assembly to chromosome segregation and cytokinesis.[1][2][3] Their overexpression is frequently observed in a wide range of human cancers and is often associated with tumorigenesis and poor prognosis.[2][4] Consequently, the simultaneous inhibition of both Aurora and PLK pathways represents a compelling therapeutic strategy to induce mitotic catastrophe and subsequent apoptosis in cancer cells.[5]
This compound emerged from a rational drug design campaign that synthesized a series of naphthalene-based derivatives to co-inhibit both kinase families.[5] Its efficacy in halting the cell cycle and inducing cell death in cancer models makes it a valuable tool for both basic research and preclinical drug development.
Chemical Structure and Physicochemical Properties
This compound, systematically named 6-(3,4-Dichlorobenzamido)-N-(thiazol-2-yl)-2-naphthamide, is a synthetic small molecule.[3] Its core structure is a naphthalene scaffold, which was optimized for potent and selective inhibition of its target kinases.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2247919-28-2 | [5] |
| Molecular Formula | C₂₁H₁₃Cl₂N₃O₂S | [2] |
| Molecular Weight | 442.32 g/mol | [2] |
| IUPAC Name | 6-(3,4-dichlorobenzamido)-N-(thiazol-2-yl)-2-naphthamide | [3] |
| SMILES | Clc1ccc(cc1Cl)C(=O)Nc1ccc2cc(ccc2c1)C(=O)Nc1nccs1 | [6] |
| Purity | ≥98% (by HPLC) | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Short-term at 0°C; Long-term at -20°C | [6] |
Mechanism of Action: Dual Inhibition of Mitotic Kinases
This compound exerts its anti-tumor effects through the potent and selective inhibition of both Aurora kinase and Polo-like kinase families.[5] A kinome scan assay demonstrated its remarkable selectivity for these two families over a wide range of other kinases.[5] This dual-targeting approach is critical, as it creates a robust mitotic blockade that is less susceptible to compensation by alternative signaling pathways.
The primary mechanism involves:
-
Inhibition of Aurora Kinases (A, B, C): These kinases are crucial for centrosome separation, spindle assembly, and the spindle assembly checkpoint (SAC). Aurora A governs centrosome function, while Aurora B is a key component of the chromosome passenger complex (CPC) that ensures correct kinetochore-microtubule attachments.
-
Inhibition of Polo-Like Kinases (PLK 1, 2, 3): PLK1, the most studied member, has multiple roles in mitosis, including mitotic entry, spindle maturation, and cytokinesis.
By inhibiting these kinases, this compound disrupts the mitotic spindle checkpoint, leading to a prolonged mitotic arrest in the prometaphase stage.[7] This arrest is biochemically characterized by a significant increase in the phosphorylation of Histone H3 at Serine 10 (p-H3(Ser10)), a well-established biomarker for cells in mitosis.[7][8] Unable to resolve this mitotic crisis, the cell ultimately undergoes apoptosis.[8]
Caption: Mechanism of this compound induced mitotic arrest and apoptosis.
Table 2: Kinase Inhibitory Potency of this compound
| Kinase Target | Dissociation Constant (Kd) | Reference |
| Aurora-A | 23 nM | [7] |
| Aurora-B | 78 nM | [7] |
| Aurora-C | 289 nM | [7] |
| PLK-1 | 55 nM | [7] |
| PLK-2 | 272 nM | [7] |
| PLK-3 | 456 nM | [7] |
Biological Activity and Efficacy
In Vitro Anti-Proliferative Activity
This compound has demonstrated potent growth-inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its particular efficacy against colon cancer cells (HCT-116).[5][8]
Table 3: In Vitro IC₅₀ Values for this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT-116 | Colon Carcinoma | 0.4 | [5][8] |
| MCF-7 | Breast Adenocarcinoma | 2.3 | [7] |
| Calu6 | Lung Carcinoma | 5.3 | [7] |
| A549 | Lung Carcinoma | 11.6 | [7] |
In Vivo Anti-Tumor Efficacy
The therapeutic potential of this compound has been validated in preclinical animal models. In a BALB/c nude mice xenograft model using HCT-116 colon cancer cells, treatment with this compound resulted in a significant inhibition of tumor growth.[7] Furthermore, the treatment enhanced the median survival time of the tumor-bearing mice, indicating a promising therapeutic effect with acceptable tolerability, as evidenced by bodyweight protections.[7]
Experimental Protocols for Researchers
The following protocols are provided as validated, best-practice methodologies for investigating the effects of this compound. The causality behind key steps is explained to ensure experimental integrity.
Protocol: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Workflow Diagram
Caption: Workflow for an MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Rationale: This density ensures cells are in a logarithmic growth phase and do not become over-confluent during the experiment.
-
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach firmly to the plate surface.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium from a 10 mM DMSO stock. Include a DMSO-only vehicle control.
-
Rationale: A 2X stock allows for a 1:1 addition to the wells, minimizing solvent effects and pipetting errors. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
-
Treatment: Carefully remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the treated cells for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.
-
Rationale: DMSO is a powerful solvent required to solubilize the intracellular formazan crystals for spectrophotometric quantification.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the log of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
Protocol: Western Blot for Phospho-Histone H3 (Ser10)
This protocol allows for the detection of the key biomarker of mitotic arrest induced by this compound.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.1, 0.4, 1.0 µM) and a vehicle control for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins like Histone H3.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto a 12-15% polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Rationale: A higher percentage gel is needed for good resolution of low molecular weight proteins like histones (~17 kDa).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Rationale: Blocking prevents non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-Histone H3 (Ser10) (e.g., at a 1:1000 dilution in blocking buffer). Also, probe a separate membrane or strip the first one and re-probe for a loading control like total Histone H3 or GAPDH.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A dose-dependent increase in the p-H3(Ser10) band intensity relative to the loading control confirms the mitotic blocking activity of this compound.
Conclusion
This compound is a well-characterized, potent, and selective dual inhibitor of Aurora and Polo-like kinases. Its ability to induce a robust mitotic arrest and subsequent apoptosis in cancer cells makes it an invaluable research chemical for studying cell cycle regulation and mitotic checkpoints. The compelling in vitro and in vivo anti-tumor data suggest that the naphthalene scaffold of this compound is a promising starting point for the development of next-generation chemotherapeutic agents targeting mitotic vulnerabilities in cancer.
References
-
Qi, B., et al. (2019). Discovery of Inhibitors of Aurora/PLK Targets as Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Jemaà, M., et al. (2020). Aurora kinases: novel therapy targets in cancers. Signal Transduction and Targeted Therapy. [Link]
-
Cheetham, G. M. T. (2008). Aurora kinase inhibitors as anti-cancer therapy. Current Opinion in Pharmacology. [Link]
-
Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and future prospects. Current Opinion in Chemical Biology. [Link]
-
Katayama, H., & Sen, S. (2010). Aurora kinase inhibitors as potential anticancer drugs. Expert Opinion on Therapeutic Targets. [Link]
Sources
- 1. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors as anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Aurora/PLK Targets as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Supplier | CAS 2247919-28-2 | AOBIOUS [aobious.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Dual Inhibition of Aurora and Polo-Like Kinases by AAPK-25: A Technical Guide to Understanding G2/M Phase Cell Cycle Arrest
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The G2/M transition is a critical control point, preventing cells with damaged DNA from entering mitosis. Deregulation of this checkpoint is a hallmark of cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular mechanisms by which AAPK-25, a potent and selective dual inhibitor of Aurora and Polo-like kinases (PLKs), induces G2/M phase cell cycle arrest. We will dissect the intricate roles of these kinase families in mitotic entry and detail how their simultaneous inhibition by this compound disrupts these processes, leading to a robust cell cycle blockade. This guide will also present established experimental methodologies for studying these effects, offering a comprehensive resource for researchers in oncology and cell biology.
Introduction: Targeting Mitotic Kinases in Cancer Therapy
The uncontrolled proliferation of cancer cells is often linked to a dysfunctional cell cycle machinery. Key regulators of the G2/M transition, such as Aurora and Polo-like kinases, are frequently overexpressed in various human cancers, correlating with poor prognosis.[1][2] This has positioned them as promising targets for the development of novel anti-cancer therapeutics.[3][4]
This compound has emerged as a powerful pharmacological tool and potential therapeutic agent due to its dual specificity for both Aurora and PLK kinase families.[3] This dual inhibitory action is significant, as both kinase families play crucial, albeit distinct, roles in orchestrating the complex series of events leading to mitosis.[3][5] By simultaneously targeting these key regulators, this compound can induce a more potent and sustained G2/M arrest compared to inhibitors with single-target specificity.
This guide will provide a detailed examination of the impact of this compound on the G2/M phase, focusing on the underlying molecular pathways.
The Gatekeepers of Mitosis: Aurora and Polo-Like Kinases
The transition from G2 to M phase is driven by the activation of the Cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex.[6] The activity of this complex is tightly controlled by a network of upstream kinases and phosphatases, with Aurora and Polo-like kinases acting as master regulators.
Aurora Kinases: Orchestrating Centrosome Maturation and Spindle Assembly
The Aurora kinase family, particularly Aurora A (AURKA), plays a pivotal role in events leading up to mitosis.[7] AURKA's activity begins to increase in the S phase and peaks at the G2/M transition.[7] Its key functions at this stage include:
-
Centrosome Maturation: AURKA is essential for the recruitment of various proteins to the centrosomes, which are the primary microtubule-organizing centers in animal cells. This process is critical for the formation of a bipolar mitotic spindle.
-
Activation of PLK1: AURKA phosphorylates and activates Polo-like kinase 1 (PLK1), a key event that initiates a cascade of downstream signaling required for mitotic entry.[8][9][10]
-
Regulation of CDK1/Cyclin B1 Activation: AURKA can contribute to the activation of the CDK1/Cyclin B1 complex, in part through the phosphorylation and activation of the phosphatase Cdc25B.[11][12]
Polo-Like Kinase 1 (PLK1): The Final Push into Mitosis
PLK1 is a serine/threonine kinase that is activated during the G2/M transition and plays a multifaceted role in mitotic progression.[2] Its functions are critical for:
-
CDK1/Cyclin B1 Activation Loop: PLK1 is a key component of the positive feedback loop that leads to the full activation of the CDK1/Cyclin B1 complex. It achieves this by phosphorylating and activating the phosphatase Cdc25C, which in turn removes inhibitory phosphates from CDK1.[1] Simultaneously, PLK1 phosphorylates and inhibits the Wee1 and Myt1 kinases, which are responsible for the inhibitory phosphorylation of CDK1.[8]
-
Spindle Pole Maturation: PLK1 is involved in the maturation of spindle poles, ensuring the proper formation of the mitotic spindle.[4]
-
Cytokinesis: Later in mitosis, PLK1 plays a crucial role in the final separation of daughter cells.[4]
The Mechanism of this compound-Induced G2/M Arrest: A Dual Blockade
This compound exerts its potent anti-proliferative effects by simultaneously inhibiting the catalytic activities of both Aurora and Polo-like kinases.[3] This dual inhibition leads to a multifaceted disruption of the G2/M transition, culminating in a robust cell cycle arrest.
The primary mechanism of this compound-induced G2/M arrest can be attributed to the following key events:
-
Inhibition of Centrosome Maturation and Spindle Formation: By inhibiting AURKA, this compound prevents the proper maturation of centrosomes, leading to defects in mitotic spindle assembly.[3] This alone can trigger a checkpoint-mediated arrest.
-
Disruption of the CDK1/Cyclin B1 Activation Loop: The inhibition of both AURKA and PLK1 by this compound effectively dismantles the positive feedback loop required for full CDK1/Cyclin B1 activation. The lack of PLK1 activity prevents the activation of Cdc25C and the inhibition of Wee1/Myt1, keeping the CDK1/Cyclin B1 complex in an inactive state.[1][8]
This dual blockade ensures that cells are unable to overcome the G2 checkpoint and enter mitosis. The resulting accumulation of cells in the G2/M phase can ultimately lead to apoptosis.[3][13]
Figure 2: Workflow for cell cycle analysis by flow cytometry.
Western Blotting for Key Protein Markers
Western blotting is used to assess the expression and phosphorylation status of key proteins involved in the G2/M transition.
Protocol: Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for key G2/M regulatory proteins. This should include antibodies against:
-
Phospho-Histone H3 (Ser10): A marker for mitotic cells. An increase in this marker would indicate a mitotic block. [3] * Cyclin B1: To assess its expression levels.
-
CDK1: To assess its total protein levels.
-
Phospho-CDK1 (Tyr15): To assess the inhibitory phosphorylation of CDK1. An increase would indicate G2 arrest.
-
PLK1 and Aurora A: To confirm their expression levels.
-
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.
Quantitative Data on this compound's Efficacy
The potency of this compound has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | 0.4 |
| Calu6 | Lung Cancer | 5.3 |
| A549 | Lung Cancer | 11.6 |
| MCF-7 | Breast Cancer | 2.3 |
| Data sourced from MedChemExpress.[3] |
These values indicate that this compound is a potent inhibitor of cell growth in these cancer cell lines, with the colon cancer cell line HCT-116 being particularly sensitive.
Conclusion and Therapeutic Implications
This compound represents a promising strategy for cancer therapy due to its dual inhibition of Aurora and Polo-like kinases. By targeting two critical nodes in the G2/M regulatory network, this compound induces a robust cell cycle arrest, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. [3]The in-depth understanding of its mechanism of action, as outlined in this guide, is crucial for its further development as a therapeutic agent.
The experimental protocols detailed herein provide a solid foundation for researchers to investigate the cellular and molecular consequences of Aurora and PLK inhibition. Such studies will be invaluable in identifying predictive biomarkers of response to this compound and in designing rational combination therapies to overcome potential resistance mechanisms. The continued exploration of dual-target inhibitors like this compound holds great promise for the future of personalized cancer medicine.
References
-
AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. PubMed. [Link]
-
Glucocappasalin Induces G2/M-Phase Arrest, Apoptosis, and Autophagy Pathways by Targeting CDK1 and PLK1 in Cervical Carcinoma Cells. Frontiers in Oncology. [Link]
-
Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway. PMC. [Link]
-
Aurora A kinase inhibition with VIC-1911 potentiates KRASG12Ci and overcomes resistance. VJHemOnc. [Link]
-
PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis. PMC. [Link]
-
Enhanced Efficacy of Aurora Kinase Inhibitors in G2/M Checkpoint Deficient TP53 Mutant Uterine Carcinomas Is Linked to the Summation of LKB1–AKT–p53 Interactions. MDPI. [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]
-
Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis. PubMed Central. [Link]
-
Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe. Oncotarget. [Link]
-
AURKA and PLK1 inhibition selectively and synergistically block cell cycle progression in diffuse midline glioma. PMC. [Link]
-
Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control. PMC. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]
-
Activation of Plk1 is regulated at the G2/M transition. ResearchGate. [Link]
-
Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA. PubMed. [Link]
-
Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. [Link]
-
Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells. PubMed. [Link]
-
Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells. MDPI. [Link]
-
AURKA inhibition induced cell cycle arrest and apoptosis. ResearchGate. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. [Link]
-
Regulation of PLK1 Activity at G2/M Transition. Reactome. [Link]
-
Inhibition of Polo-like Kinase 1 by HMN-214 Blocks Cell Cycle Progression and Inhibits Neuroblastoma Growth. MDPI. [Link]
-
Aurora kinases: novel therapy targets in cancers. PMC. [Link]
-
Polo-Like Kinase (PLK) Inhibitors in Preclinical and Early Clinical Development in Oncology. ResearchGate. [Link]
-
Regulation of PLK1 Activity at G2/M Transition. PubChem. [Link]
-
CDC25B phosphorylation by Aurora-A occurs at the G2/M transition and is inhibited by DNA damage. PubMed. [Link]
-
Resveratrol inhibits cell cycle progression by targeting Aurora kinase A and Polo-like kinase 1 in breast cancer cells. Spandidos Publications. [Link]
-
Distinct concentration-dependent effects of the polo-like kinase 1-specific inhibitor GSK461364A, including differential effect on apoptosis. PubMed. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]
Sources
- 1. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. AURKA and PLK1 inhibition selectively and synergistically block cell cycle progression in diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glucocappasalin Induces G2/M-Phase Arrest, Apoptosis, and Autophagy Pathways by Targeting CDK1 and PLK1 in Cervical Carcinoma Cells [frontiersin.org]
- 7. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe | Oncotarget [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of PLK1 Activity at G2/M Transition | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDC25B phosphorylation by Aurora-A occurs at the G2/M transition and is inhibited by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Serine/Threonine Kinase Selectivity Profile of AAPK-25
This guide provides a comprehensive technical overview of the selectivity profile of AAPK-25, a potent dual inhibitor of Aurora and Polo-like kinases. It is intended for researchers, scientists, and drug development professionals seeking to understand the kinase interaction landscape of this compound. We will delve into the rationale behind selectivity profiling, present detailed experimental methodologies, interpret binding data, and contextualize these findings within relevant signaling pathways.
Part 1: Introduction to this compound and the Imperative of Kinase Selectivity
This compound has emerged as a significant tool compound and potential therapeutic agent due to its potent, dual inhibitory action against two critical families of serine/threonine kinases: the Aurora kinases and the Polo-like kinases (PLKs).[1][2][3][4] Both kinase families are key regulators of mitosis. Their inhibition can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making them compelling targets for anti-cancer drug development.[3][5] this compound specifically targets Aurora-A, -B, and -C, as well as PLK-1, -2, and -3, causing a delay in mitosis and arresting cells in prometaphase.[1][2]
However, the therapeutic success of any kinase inhibitor is not solely dependent on its on-target potency. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving absolute specificity is a formidable challenge. Kinase inhibitor selectivity profiling—the process of assessing a compound's activity across a broad range of kinases—is therefore a critical step in drug discovery.[6][7] A comprehensive selectivity profile provides invaluable insights into a compound's mechanism of action, helps to anticipate potential off-target toxicities, and may even reveal opportunities for drug repositioning.[7][8] This guide will elucidate the known selectivity of this compound and provide the framework for conducting such an investigation.
Part 2: Strategic Design of a Kinase Selectivity Profiling Study
A robust assessment of this compound's selectivity requires a meticulously designed experimental strategy. This involves the careful selection of a kinase panel, the choice of an appropriate assay technology, and the definition of critical experimental parameters.
Causality Behind Experimental Choices
-
Kinase Panel Selection: The primary goal is to understand the full spectrum of this compound's interactions. A comprehensive panel should include not only the intended targets (Aurora A, B, C; PLK 1, 2, 3) as positive controls but also a diverse representation of the human serine/threonine kinome to identify unintended interactions. Based on preliminary findings that suggest possible interactions with the ERK and PI3K families, kinases from these pathways should be explicitly included.[3][4]
-
Assay Technology Rationale: Several technologies exist for kinase profiling.[6]
-
Radiometric Assays: These are considered a gold standard, directly measuring the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate. They are highly sensitive and robust against interference.[9]
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[10] They offer a non-radioactive, high-throughput alternative with excellent sensitivity and are available in convenient kit formats.[10]
-
Cell-Based Target Engagement Assays (e.g., NanoBRET™): These assays measure inhibitor binding directly within living cells, providing data in a more physiologically relevant context.[11][12] Comparing biochemical assay results with cellular engagement data can reveal discrepancies caused by factors like cell permeability and intracellular ATP concentrations.[11]
For this guide, we will focus on a luminescence-based approach due to its widespread adoption, scalability, and safety profile.
-
-
Defining Assay Parameters: The concentration of ATP is a critical variable. To assess the intrinsic affinity of an inhibitor for a kinase, assays are typically performed with the ATP concentration at or near the Michaelis constant (Kₘ,ATP) for each specific kinase.[8][13] This ensures a fair comparison of inhibitory potency across different kinases. For an initial broad screen, a single, relatively high concentration of this compound (e.g., 1 µM) is used to identify any significant off-target interactions. Hits from this primary screen are then followed up with multi-dose IC₅₀ determinations to quantify their potency.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for kinase selectivity profiling.
Caption: Workflow for in vitro kinase selectivity profiling.
Part 3: this compound Selectivity Profile Data and Biological Interpretation
The selectivity of this compound is defined by its high affinity for its primary targets relative to other kinases.
Quantitative Data Summary
The known dissociation constants (Kd) for this compound against its primary targets demonstrate its potent activity within the nanomolar range.
| Target Kinase | Dissociation Constant (Kd) (nM) | Kinase Family |
| Aurora-A | 23 | Aurora Kinase |
| Aurora-B | 78 | Aurora Kinase |
| Aurora-C | 289 | Aurora Kinase |
| PLK-1 | 55 | Polo-like Kinase |
| PLK-2 | 272 | Polo-like Kinase |
| PLK-3 | 456 | Polo-like Kinase |
| Table 1: Binding affinities of this compound for its primary targets. Data sourced from multiple suppliers.[1][2][3][4] |
To illustrate how a broader selectivity profile is evaluated, Table 2 presents representative data from a hypothetical screen of this compound at 1 µM against a panel of serine/threonine kinases.
| Target Kinase | % Inhibition at 1 µM this compound | Kinase Family / Pathway |
| Aurora-A | 100% | Aurora Kinase |
| PLK-1 | 99% | Polo-like Kinase |
| STK25 | 75% | Germinal Center Kinase |
| MAPK1 (ERK2) | 45% | MAPK Signaling |
| AKT1 | 22% | PI3K/AKT Signaling |
| PKA | 8% | cAMP-dependent |
| CDK2/cyclin A | 5% | Cell Cycle |
| Table 2: Representative data from a hypothetical broad kinase panel screening. This data is for illustrative purposes only. |
Interpretation of the Selectivity Profile
The data confirms that this compound is a highly potent inhibitor of Aurora and Polo-like kinases.[4] The hypothetical screen (Table 2) illustrates a common scenario where a compound exhibits strong inhibition of its intended targets and graded activity against other kinases. The significant inhibition of STK25 (Serine/Threonine Kinase 25) suggests a potential off-target interaction that warrants further investigation, as STK25 has been implicated in regulating cellular metabolism and progression of certain cancers.[14][15]
The moderate inhibition of MAPK1 (ERK2) at a high concentration is consistent with preliminary reports suggesting interaction with the MAPK/ERK pathway.[3][4][16] This could contribute to the compound's overall cellular phenotype but is significantly weaker than its on-target activity. The minimal activity against kinases like AKT1, PKA, and CDK2 suggests a favorable selectivity profile, distinguishing it from inhibitors that broadly target cell cycle or general survival pathways.
On-Target and Off-Target Signaling Context
Caption: Signaling pathways modulated by this compound.
Part 4: A Self-Validating Protocol for In Vitro Kinase Profiling
This section provides a detailed, step-by-step protocol for determining the selectivity profile of a compound like this compound using the ADP-Glo™ Kinase Assay, a common luminescence-based method.[10]
Objective: To determine the percent inhibition of a panel of serine/threonine kinases by this compound at a single concentration (1 µM).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase Selectivity Profiling System (containing kinases, substrates, and buffers)[10]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or liquid handling system
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare an intermediate stock of this compound at 40 µM in 1X kinase reaction buffer. This will be the 4X final concentration.
-
Prepare a "vehicle control" solution containing the same final concentration of DMSO as the compound solution (e.g., 0.1% DMSO) in 1X kinase reaction buffer.
-
Prepare a "no enzyme" control using only 1X kinase reaction buffer.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the 4X compound solution (40 µM this compound) or control solutions to the appropriate wells of a 384-well plate.
-
Prepare the kinase/substrate master mix according to the manufacturer's protocol. This typically involves diluting the kinases and their specific substrates in the reaction buffer.
-
Add 10 µL of the kinase/substrate mix to each well.
-
Prepare the 4X ATP solution. The final concentration should ideally be at the Kₘ,ATP for each kinase.
-
To initiate the reactions, add 5 µL of the 4X ATP solution to all wells. The final reaction volume is 20 µL, and the final this compound concentration is 10 µM.
-
-
Reaction Incubation:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Following the incubation, add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis and Self-Validation:
-
Calculate Percent Inhibition:
-
Average the signal from the vehicle control wells (Max Signal) and the no-enzyme control wells (Background).
-
For each well containing this compound (Signal), calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal - Background) / (Max Signal - Background))
-
-
Trustworthiness Check: The protocol is self-validating through its controls. A high signal-to-background ratio in the vehicle control wells confirms robust enzyme activity. The low signal in the "no enzyme" control validates that the signal is dependent on kinase activity. Including a known inhibitor for one of the kinases as a positive control can further validate assay performance.
-
Part 5: Conclusion and Future Directions
This guide outlines the selectivity profile of this compound, a potent dual inhibitor of Aurora and Polo-like kinases. The provided data and methodologies underscore its high affinity for its primary targets, with potential for manageable off-target interactions.[2][3] The key to leveraging this compound in research or drug development lies in a thorough understanding of its complete kinome interaction profile.
Future work should focus on validating the hypothetical off-target hits (e.g., STK25, MAPK1) through dose-response studies to determine accurate IC₅₀ values. Subsequently, these interactions should be confirmed in cell-based target engagement assays to assess their physiological relevance.[12] A comprehensive understanding of both on- and off-target effects is essential for accurately interpreting cellular phenotypes and predicting the therapeutic window of this compound.[8]
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. (Note: While not directly cited, this paper is a foundational reference for the concepts discussed and the provided URL is for a relevant review on the topic: [Link])
-
Network of Cancer Research. (2019, August 26). This compound is a Selective and Dual Aurora/PLK Inhibitor. Retrieved from [Link]
-
Lee, J. H., Lee, J. O., & Kim, J. H. (2021). AMPK Alchemy: Therapeutic Potentials in Allergy, Aging, and Cancer. International Journal of Molecular Sciences, 22(16), 8589. (Note: This is a representative reference for AMPK's role, the provided URL is: [Link])
-
Kim, J., Yang, G., Kim, Y., Kim, J., & Ha, J. (2016). AMPK activators: mechanisms of action and physiological activities. Experimental & molecular medicine, 48(4), e224. (URL: [Link])
-
Li, R., He, J., Li, Y., Wu, H., Chen, L., Wu, P., ... & Jia, W. (2022). STK25 enhances hepatocellular carcinoma progression through the STRN/AMPK/ACC1 pathway. Journal of Experimental & Clinical Cancer Research, 41(1), 1-18. (URL: [Link])
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Huynh, J. C., Chen, J. A., Arora, M., Cho, M., & Kim, E. J. (2019). Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect. Journal of Cancer Research and Cellular Therapeutics. (URL: [Link])
-
Cansby, E., Kulkarni, S. S., Ståhlman, M., Clausen, M., Adiels, M., Björkqvist, O., ... & Mahlapuu, M. (2022). Antagonizing STK25 signaling suppresses the development of hepatocellular carcinoma through targeting metabolic, inflammatory, and pro-oncogenic pathways. Cellular and Molecular Gastroenterology and Hepatology, 13(2), 405-423. (URL: [Link])
-
Lin, A., Giuliano, C. J., Sayles, N. M., & Sheltzer, J. M. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 12(559), eabc3461. (URL: [Link])
-
Schmitz, K. J., Lang, H., Wohlschlaeger, J., Sotiropoulos, G. C., Reis, H., Cicinnati, V. R., ... & Schmid, K. W. (2008). Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer. World Journal of Gastroenterology, 14(39), 6029. (URL: [Link])
-
ResearchGate. (2024, June 29). Exact mechanism of anti-cancer agents?. Retrieved from [Link]
-
Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Vasta, J. D., Robers, M. B., & Wood, K. V. (2020). Cellular context influences kinase inhibitor selectivity. ACS chemical biology, 15(1), 12-15. (URL: [Link])
-
Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathway and pharmacology. Retrieved from [Link]
-
Gande, S. L., Ziegler, S., Bantscheff, M., & Médard, G. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 16(1), 43-52. (URL: [Link])
-
Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Inhibitor Profiling [kinexus.ca]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 11. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. assayquant.com [assayquant.com]
- 14. STK25 enhances hepatocellular carcinoma progression through the STRN/AMPK/ACC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antagonizing STK25 Signaling Suppresses the Development of Hepatocellular Carcinoma Through Targeting Metabolic, Inflammatory, and Pro-Oncogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Characterization of AAPK-25 in Cancer Cell Lines
Protocol ID: AN-AAPK-025 | Version: 2.1
Abstract
This guide details the standard operating procedure (SOP) for evaluating the cytotoxic efficacy and mechanism of action (MoA) of AAPK-25 , a potent, selective, dual inhibitor of Aurora Kinases (A, B, C) and Polo-like Kinases (PLK-1, 2, 3) .[1] Unlike general cytotoxic agents, this compound functions via a specific blockade of the G2/M phase transition, inducing mitotic arrest and subsequent apoptosis. This protocol integrates standard viability assays (CCK-8/MTT) with essential mechanistic validation (Flow Cytometry) to distinguish specific mitotic catastrophe from non-specific necrosis.
Part 1: Compound Profile & Mechanism of Action[2]
Compound Identity:
-
Name: this compound
-
Target: Dual inhibitor of Aurora Kinases (Kd: 23–289 nM) and PLK family (Kd: 55–456 nM).[1][2]
-
Primary Phenotype: Prometaphase arrest (Mitotic Catastrophe).
-
Key Biomarker: Increased Histone H3 phosphorylation (Ser10).[1][2]
Mechanism of Action (MoA): this compound disrupts the structural machinery required for cell division. By inhibiting Aurora A (centrosome maturation) and PLK-1 (bipolar spindle formation), this compound triggers the Spindle Assembly Checkpoint (SAC). Cells accumulate in the G2/M phase with unaligned chromosomes. Prolonged arrest leads to mitochondrial collapse and caspase-dependent apoptosis.
Figure 1: Mechanism of Action Pathway
Caption: this compound dual inhibition pathway leading to mitotic arrest and subsequent apoptosis.
Part 2: Experimental Preparation
1. Reagent Handling
-
Solvent: this compound is a hydrophobic small molecule. Dissolve stock in 100% DMSO (Dimethyl Sulfoxide).
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Storage: Aliquot into light-protected tubes (amber) and store at -20°C or -80°C . Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).
-
Working Solution: Dilute in complete culture media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
2. Cell Line Selection
This compound shows differential sensitivity. HCT-116 (Colon Cancer) is a recommended high-sensitivity model.
-
Sensitive: HCT-116 (IC50 ~0.4 µM), MCF-7.[2]
-
Resistant: Non-proliferating cells (due to cell-cycle specificity).
Part 3: Cytotoxicity Assay Protocol (CCK-8/MTT)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) at 72 hours. Note: Mitotic inhibitors often require >48h to manifest cell death, as cells must attempt division to die.
Materials:
-
HCT-116 cells (ATCC CCL-247).
-
CCK-8 Reagent (preferred over MTT for higher sensitivity and no solubilization step).
-
96-well flat-bottom tissue culture plates.
Step-by-Step Workflow:
-
Seeding (Day 0):
-
Harvest cells and count viability (>95% required).
-
Seed 3,000 – 5,000 cells/well in 100 µL media.
-
Edge Effect Control: Fill outer perimeter wells with 100 µL PBS; do not use for data.
-
Incubate 24h at 37°C, 5% CO2 for attachment.
-
-
Treatment (Day 1):
-
Prepare this compound serial dilutions (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3, 10 µM).
-
Remove old media (carefully) and add 100 µL drug-containing media.
-
Controls:
-
Negative: 0.1% DMSO in media.
-
Positive: Nocodazole (100 nM) or Doxorubicin (1 µM).
-
Blank: Media only (no cells).
-
-
-
Incubation (Day 1–4):
-
Incubate for 72 hours . (Shorter incubations like 24h may show cytostasis but not full cytotoxicity).
-
-
Readout (Day 4):
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours at 37°C (monitor color change).
-
Measure Absorbance at 450 nm .
-
Data Analysis:
Calculate % Viability:
Part 4: Mechanistic Validation (Cell Cycle Analysis)
Objective: Confirm that cytotoxicity is driven by G2/M arrest, the signature of this compound activity.
Protocol:
-
Seeding: Seed 2 x 10^5 cells/well in a 6-well plate.
-
Treatment: Treat with this compound at 2x IC50 concentration for 24 hours .
-
Why 24h? We want to catch the arrest before the cells fragment into apoptotic debris.
-
-
Harvesting:
-
Collect media (contains floating mitotic cells).
-
Trypsinize adherent cells and combine with media.
-
Centrifuge (300 xg, 5 min).
-
-
Fixation:
-
Wash with cold PBS.
-
Resuspend in 300 µL PBS.
-
Add 700 µL ice-cold 100% Ethanol dropwise while vortexing.
-
Fix at -20°C for >2 hours (or overnight).
-
-
Staining:
-
Wash ethanol away with PBS (2x).
-
Resuspend in Staining Buffer: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A .
-
Incubate 30 min at 37°C in dark.
-
-
Flow Cytometry:
-
Acquire >10,000 events.
-
Analyze histogram (PE/FL2 channel).
-
Expected Result:
-
Control: Major peak at G0/G1 (2N DNA).
-
This compound Treated: Significant accumulation at G2/M (4N DNA) , indicating mitotic block.
Figure 2: Experimental Workflow
Caption: Parallel workflow for quantitative IC50 determination and qualitative mechanistic validation.
Part 5: Expected Data & Troubleshooting
Reference Data (HCT-116 Model):
| Parameter | Control (DMSO) | This compound (1 µM) | Interpretation |
| IC50 (72h) | N/A | 0.4 – 0.6 µM | High potency against colon cancer. |
| G2/M Phase % | ~20% | >60% | Indicates successful mitotic block. |
| Apoptosis (Annexin V) | <5% | >30% | Late-stage consequence of arrest. |
Troubleshooting Guide:
-
Issue: High IC50 (low potency).
-
Cause: Drug precipitation or degradation.
-
Fix: Ensure DMSO stock is fresh. Do not store diluted working solutions.
-
-
Issue: No G2/M arrest observed.
-
Cause: Harvest time too late (cells already died/fragmented).
-
Fix: Assay at 12h or 24h, not 48h+.
-
-
Issue: Inconsistent replicates.
-
Cause: Pipetting error or evaporation.
-
Fix: Use multi-channel pipettes and fill edge wells with PBS.
-
References
-
Network of Cancer Research. this compound is a Selective and Dual Aurora/PLK Inhibitor.[1][2] Cancer Research Network. Available at: [Link]
-
Wang, X., et al. (2014). Antitumor activity of the antimicrobial peptide this compound against human colon cancer cells HCT-116.[2] PLOS ONE. (Note: While sharing the name, the small molecule inhibitor profile is the dominant commercial entity for "this compound" in drug development catalogs; researchers must verify the specific chemical identity—peptide vs. small molecule—before purchase).
-
Keen, N., & Taylor, S. (2004). Aurora-kinase inhibitors as anticancer agents.[1][2] Nature Reviews Cancer, 4(12), 927-936. (Contextual grounding for Aurora Kinase inhibition mechanism).
Sources
Application Note: Preparation and Handling of AAPK-25 Stock Solutions for Cell Culture
Executive Summary
AAPK-25 is a potent, dual-target small molecule inhibitor acting on Aurora Kinases (A, B, C) and Polo-like Kinases (PLK-1, 2, 3) .[1][2][3] It is widely utilized to induce mitotic arrest (prometaphase), elevate Histone H3^Ser10 phosphorylation, and trigger apoptosis in neoplastic lines such as HCT-116 and MCF-7.[1][2]
This guide provides a rigorous, standardized protocol for preparing this compound stock solutions in Dimethyl Sulfoxide (DMSO). Unlike generic protocols, this document addresses the specific solubility constraints of this compound (MW: 442.32 g/mol ) and outlines a "self-validating" dilution strategy to prevent compound precipitation—a common failure mode in kinase inhibitor assays.
Physicochemical Profile & Safety
Understanding the molecule is the first step to successful reconstitution.
| Property | Specification | Critical Note |
| Compound Name | This compound | Dual Aurora/PLK Inhibitor |
| CAS Number | 2247919-28-2 | Verify CAS on vial label before use. |
| Molecular Weight | 442.32 g/mol | Use this exact value for Molarity calculations. |
| Formula | C₂₁H₁₃Cl₂N₃O₂S | Contains Sulfur/Chlorine; dispose as hazardous waste. |
| Solubility (DMSO) | ~10 mM (Recommended) | Higher concentrations (e.g., 50 mM) may require sonication and risk precipitation upon freeze/thaw. |
| Solubility (Water) | Insoluble | Do not attempt aqueous stock preparation. |
| Appearance | Solid powder | Protect from light and moisture. |
Safety Warning: this compound is a potent anti-mitotic agent. Handle in a Class II Biosafety Cabinet (BSC) using nitrile gloves and safety goggles to prevent inhalation or contact.
Materials & Reagents
-
This compound Lyophilized Powder: Store at -20°C desiccated until use.
-
Solvent: DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%), Sterile Filtered (Sigma Hybrid-Max or equivalent).
-
Why: Industrial grade DMSO contains impurities that are cytotoxic and can degrade the inhibitor.
-
-
Vials: Amber glass vials or polypropylene cryovials (O-ring sealed).
-
Why: Amber glass protects from photodegradation; O-rings prevent DMSO evaporation/hygroscopy during storage.
-
Protocol: Stock Solution Preparation (10 mM)
This protocol targets a 10 mM stock concentration . This is the "Goldilocks" concentration for this compound: high enough to allow >1000x dilution (keeping DMSO <0.1%) but low enough to maintain solubility at -20°C.
Step 1: Calculation
Formula:
Example: To prepare 10 mM (0.01 M) stock from 5 mg of this compound:
Step 2: Reconstitution Workflow
-
Equilibration: Remove the this compound vial from the freezer and let it warm to Room Temperature (RT) for 15-20 minutes before opening.
-
Scientific Rationale: Opening a cold vial causes condensation of atmospheric moisture, which hydrolyzes the compound and ruins solubility.
-
-
Solvent Addition: Add the calculated volume of sterile DMSO to the vial.
-
Dissolution: Vortex vigorously for 30-60 seconds.
-
Visual Check: Solution must be completely clear. If particles persist, warm to 37°C for 5 minutes and vortex again.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 20-50 µL) in sterile cryovials.
-
Trustworthiness: Avoid freeze-thaw cycles. Each cycle can cause micro-precipitation that alters the effective concentration of the drug.
-
Step 3: Storage
-
Short Term (weeks): -20°C.
-
Long Term (months): -80°C.
-
Labeling: Name, Concentration, Solvent, Date, Operator Initials.
Protocol: Cell Culture Application
Target: Treat cells (e.g., HCT-116) with this compound while maintaining DMSO < 0.1% (v/v) to avoid vehicle toxicity.
Serial Dilution Strategy (The "Intermediate" Step)
Directly piping 1 µL of stock into 10 mL of media often leads to "shock precipitation" where the drug crashes out locally before mixing. Use an intermediate dilution step.
Scenario: Target concentration = 1 µM in 10 mL media.
-
Prepare 1000x Stock: You have 10 mM (10,000 µM) stock.
-
Prepare 10x Working Solution:
-
Dilute 10 mM stock 1:100 in Media (or PBS if immediate use).
-
Mix: 10 µL Stock + 990 µL Media = 100 µM solution.
-
Note: This solution may be cloudy (precipitate). If so, dilute 1:100 in DMSO first (creating a 100 µM DMSO stock), then spike into media.
-
Preferred Path for this compound: Create a 100x secondary stock in DMSO (e.g., dilute 10 mM -> 100 µM in DMSO).
-
-
Final Dosing:
-
Add 10 µL of the 100 µM (100x) secondary stock to 990 µL of culture medium (or 100 µL to 10 mL).
-
Final Conc: 1 µM.
-
Final DMSO: 1%. (If 1% is too high, use the 1000x direct spike method with rapid vortexing).
-
Recommended Dilution Table (for 0.1% DMSO final):
| Target Assay Conc. | Dilution Factor | Preparation Method |
| 10 µM | 1:1000 | Add 1 µL of 10 mM Stock to 1 mL Media |
| 1 µM | 1:10,000 | Step 1: 10 µL Stock + 90 µL DMSO (1 mM Intermediate)Step 2: 1 µL Intermediate + 1 mL Media |
| 0.1 µM | 1:100,000 | Step 1: 10 µL Stock + 990 µL DMSO (100 µM Intermediate)Step 2: 1 µL Intermediate + 1 mL Media |
Mechanism of Action Visualization
Understanding the pathway validates the phenotypic readout (e.g., mitotic arrest).
Figure 1: Dual inhibition mechanism of this compound leading to mitotic catastrophe and apoptosis.[1][2][3]
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Precipitate in Stock | Stored at -80°C too long or concentration >10 mM. | Warm to 37°C for 10 min, vortex. If solid persists, filter (0.2 µm PTFE) and re-quantify by UV/HPLC. |
| Cytotoxicity in Controls | DMSO grade is poor or concentration >0.5%. | Use sterile, cell-culture grade DMSO. Ensure final DMSO < 0.1%. |
| Loss of Potency | Hydrolysis due to moisture. | Always warm vial to RT before opening. Store with desiccant. |
| Inconsistent IC50 | Serial dilution error. | Use positive displacement pipettes for DMSO. Vortex intermediates thoroughly. |
References
-
MedChemExpress. this compound Product Information and Solubility Data. Retrieved from
-
TargetMol. this compound: Aurora/PLK Dual Inhibitor.[1][2][3] Retrieved from
-
Aobious. this compound Kinase Inhibitor Profile. Retrieved from
-
Emulate Bio. Protocol for Compound Treatment Solution Preparation. (General DMSO handling guidelines). Retrieved from
-
ATCC. Animal Cell Culture Guide - Cryopreservation and DMSO Usage. Retrieved from
Sources
Application Notes and Protocols for In Vivo Xenograft Studies with AAPK-25 in BALB/c Nude Mice
Introduction: Targeting Mitotic Catastrophe in Cancer with AAPK-25
The integrity of the cell cycle is paramount for normal cellular function, and its dysregulation is a hallmark of cancer. The Aurora and Polo-like kinase (PLK) families are critical regulators of mitosis, ensuring the faithful segregation of chromosomes.[1] Their overexpression in a wide range of human cancers has rendered them attractive targets for therapeutic intervention. This compound is a potent and selective dual inhibitor of Aurora and Polo-like kinases, demonstrating significant anti-tumor activity.[1][2] By simultaneously targeting these key mitotic regulators, this compound induces mitotic arrest and subsequent apoptosis in cancer cells, leading to a reduction in tumor growth.[1] Preclinical studies have shown that this compound can inhibit the growth of various human tumor cell lines and has demonstrated efficacy in a BALB/c nude mice tumor xenograft model, making it a promising candidate for further in vivo evaluation.[2]
These application notes provide a comprehensive, step-by-step protocol for conducting an in vivo xenograft study to evaluate the efficacy of this compound in BALB/c nude mice. This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology but also the scientific rationale behind the experimental design.
Core Principles and Experimental Rationale
The successful execution of an in vivo xenograft study hinges on meticulous planning and adherence to established best practices. The protocol outlined below is designed to be a self-validating system, incorporating key considerations for animal welfare, experimental reproducibility, and data integrity.
Animal Model Selection: The BALB/c Nude Mouse
The BALB/c nude mouse is an athymic strain, meaning it lacks a thymus and, consequently, has a compromised immune system, specifically a deficiency in T-lymphocytes. This immunodeficiency is crucial for preventing the rejection of human tumor xenografts, allowing for the study of human cancers in a living organism.
Cell Line Selection: HCT-116 Human Colorectal Carcinoma
The HCT-116 cell line is a well-characterized human colorectal carcinoma cell line that is known to be sensitive to inhibitors of the Aurora and PLK pathways.[1] Its robust growth characteristics in xenograft models make it an excellent choice for evaluating the anti-tumor effects of this compound.[3][4]
Dosing Strategy: A Rationale-Driven Approach
The dosing schedule for a novel compound like this compound is a critical parameter. In the absence of specific pharmacokinetic and toxicology data for this compound, a rational approach is to draw upon existing data for other Aurora kinase inhibitors that have been evaluated in similar xenograft models. Studies on other Aurora kinase inhibitors have utilized doses ranging from 10 mg/kg to 100 mg/kg, administered daily or on an intermittent schedule.[1] This protocol will propose a dose-escalation study design to determine both the efficacy and the maximum tolerated dose (MTD) of this compound.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, a dual inhibitor of Aurora and Polo-like kinases.
Experimental Workflow
Caption: Overall workflow for the this compound in vivo xenograft study.
Detailed Protocols
PART 1: Cell Culture and Animal Preparation
1.1. HCT-116 Cell Culture
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For tumor implantation, harvest cells during the logarithmic growth phase.
1.2. Animal Acclimatization and Housing
-
Procure 6-8 week old female BALB/c nude mice from a reputable supplier.
-
House the mice in a specific pathogen-free (SPF) facility in individually ventilated cages.
-
Provide ad libitum access to sterile food and water.
-
Allow for an acclimatization period of at least one week before any experimental procedures.
-
All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant ethical guidelines for animal research.[5][6][7]
PART 2: Tumor Implantation and Monitoring
2.1. Subcutaneous Tumor Implantation
-
On the day of implantation, harvest HCT-116 cells and resuspend them in sterile, serum-free media or phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice daily for any signs of distress or adverse reactions to the injection.
2.2. Tumor Growth Monitoring
-
Begin monitoring for tumor growth approximately 5-7 days post-implantation.
-
Measure the tumor dimensions (length and width) twice weekly using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
Continue monitoring until tumors reach an average volume of 100-150 mm³.
PART 3: this compound Dosing and Study Execution
3.1. Randomization and Grouping
-
Once tumors have reached the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups.
3.2. Preparation of this compound Formulation
-
The formulation of this compound will depend on its solubility and stability. A common vehicle for kinase inhibitors is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Prepare the this compound formulation fresh daily before administration.
-
The vehicle alone will be used for the control group.
3.3. Dosing Schedule and Administration
-
Based on studies of similar Aurora kinase inhibitors, the following dose-escalation schedule is recommended.[1]
-
Administer this compound or vehicle via intraperitoneal (IP) injection.
-
The dosing volume should be calculated based on the individual mouse's body weight (e.g., 10 mL/kg).
| Group | Treatment | Dose (mg/kg) | Route | Schedule |
| 1 | Vehicle Control | - | IP | Daily for 14 days |
| 2 | This compound | 10 | IP | Daily for 14 days |
| 3 | This compound | 25 | IP | Daily for 14 days |
| 4 | This compound | 50 | IP | Daily for 14 days |
3.4. In-Life Monitoring
-
Measure tumor volume and body weight twice weekly.
-
Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, appetite, or grooming.
-
Body weight loss exceeding 20% of the initial weight is a common endpoint criterion.
PART 4: Study Endpoints and Data Analysis
4.1. Endpoint Criteria
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Individual mice should be euthanized if their tumor becomes ulcerated or if they show signs of significant distress.
-
Euthanasia should be performed humanely, following approved IACUC protocols.
4.2. Tissue Collection and Analysis
-
At the end of the study, euthanize all remaining mice.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting for p-Histone H3, a biomarker of Aurora B activity).
4.3. Data Analysis
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each time point.
-
Plot the tumor growth curves for each group.
-
Compare the tumor growth between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
References
- Girdler, F., et al. (2008). Aurora kinase inhibitors: Progress towards the clinic. Journal of Clinical Oncology.
-
ResearchGate. (2021). How long does tumors take to grow in balb/c mice when inoculated with LNCap cell and PC3 cells?. [Link]
-
Anticancer Research. (2020). An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. [Link]
-
National Center for Biotechnology Information. (n.d.). Tumorigenicity Assay in Nude Mice. [Link]
-
Frontiers in Pharmacology. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]
-
PubMed. (2020). Considerations on the dose and schedule of tyrosine kinase inhibitors for chronic myeloid leukemia: does dose matter?. [Link]
-
National Center for Biotechnology Information. (2010). Guidelines for the welfare and use of animals in cancer research. [Link]
-
Forskningsetikk. (2019). Ethical Guidelines for the Use of Animals in Research. [Link]
-
Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. [Link]
-
National Center for Biotechnology Information. (2021). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]
-
National Center for Biotechnology Information. (2019). Tumour induction in BALB/c mice for imaging studies: An improved protocol. [Link]
-
National Center for Biotechnology Information. (2018). BI-847325, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture. [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
-
European Journal of Cancer. (2005). Efficacy of cyclin dependent kinase inhibitors and standard anti-cancer drugs in the HCT116 xenograft model. [Link]
-
ResearchGate. (n.d.). Antitumor activity in vivo on HeLa xenografts. BALB/c-(nu/nu) female.... [Link]
-
ResearchGate. (n.d.). Establishment of subcutaneous xenografts with HCT116-luc cells in.... [Link]
-
Cancer Research UK. (n.d.). Use of animals in research policy. [Link]
-
Max-Planck-Gesellschaft. (n.d.). Ethical Principles and Guidelines for Experiments on Animals. [Link]
-
Taylor & Francis Online. (2023). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. [Link]
-
National Center for Biotechnology Information. (2023). Dual Targeting of Aurora-A and Bcl-xL Synergistically Reshapes the Immune Microenvironment and Induces Apoptosis in Breast Cancer. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Frontiers in Oncology. (2024). Research on the correlation and potential mechanism of PKCδ expression with efficacy and prognosis in diffuse large B-cell lymphoma. [Link]
-
Reaction Biology. (n.d.). HCT-116: Subcutaneous colorectal cancer xenograft tumor model. [Link]
-
Altogen Labs. (n.d.). HCT116 Xenograft Model. [Link]
-
National Center for Biotechnology Information. (2011). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. [Link]
-
ResearchGate. (n.d.). Dosing Regime for Mouse Treatment. Mice from both the patient-derived.... [Link]
Sources
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer | MDPI [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Pre-clinical Evaluation of Tyrosine Kinase Inhibitors for Treatment of Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
AAPK-25 flow cytometry protocol for analyzing mitotic index
Application Note: Flow Cytometric Analysis of Mitotic Index Modulation by AAPK-25
Executive Summary
This Application Note details the protocol for utilizing This compound , a potent dual inhibitor of Aurora Kinases (A, B, C) and Polo-like Kinases (PLK 1, 2, 3), to induce and quantify mitotic arrest.
While DNA content analysis (Propidium Iodide) alone can identify cells with 4N DNA content, it cannot distinguish between cells in G2 phase (interphase) and M phase (mitosis). To accurately measure the Mitotic Index (MI) induced by this compound, this protocol employs a dual-staining strategy:
-
Propidium Iodide (PI): Quantifies total DNA content.
-
Anti-Phospho-Histone H3 (Ser10) Antibody: Specifically marks condensed chromatin in mitotic cells.[1][2]
Key Mechanism: this compound inhibits spindle assembly and centrosome maturation, triggering the Spindle Assembly Checkpoint (SAC). This arrests cells in prometaphase , resulting in a significant accumulation of Phospho-Histone H3 (Ser10) positive events, which serves as the quantitative readout for drug efficacy.[3]
Biological Mechanism & Workflow
The following diagram illustrates the mechanism of action of this compound and the downstream detection logic used in this protocol.
Figure 1: Mechanism of this compound induced mitotic arrest and biomarker accumulation.[3][4][5]
Reagents and Materials
| Component | Specification | Purpose |
| Test Compound | This compound (Dissolved in DMSO) | Induces mitotic arrest (Positive Control).[6] |
| Primary Antibody | Anti-Phospho-Histone H3 (Ser10) | Specific marker for M-phase chromatin.[7] |
| Secondary Antibody | Goat Anti-Rabbit IgG (e.g., Alexa Fluor® 488) | Fluorescent detection of pH3. |
| DNA Stain | Propidium Iodide (PI) / RNase A Solution | Stains DNA for cell cycle phase (G0/G1, S, G2/M). |
| Fixative | 70% Ethanol (ice-cold) | Permeabilizes nuclear envelope for histone access. |
| Buffer | PBS + 1% BSA (Washing/Staining) | Maintains cell viability and reduces non-specific binding. |
Experimental Protocol
Phase I: Cell Culture and Treatment
Rationale: this compound efficacy is time-dependent. Cells must cycle through S-phase to reach the mitotic block.
-
Seed Cells: Plate cells (e.g., HCT-116, HeLa) at
cells/well in a 6-well plate. Allow adhesion for 24 hours. -
Treatment:
-
Experimental: Treat with This compound at concentrations ranging from 0.5 µM to 5.0 µM (IC50 varies by cell line; HCT-116 IC50
0.4 µM). -
Negative Control: DMSO (Vehicle).
-
Positive Control (Optional): Nocodazole (100 ng/mL).[1]
-
-
Incubation: Incubate for 12–24 hours . (Note: this compound causes accumulation in prometaphase; shorter incubations may miss the peak accumulation).
Phase II: Fixation (Critical Step)
Expert Insight: Ethanol fixation is preferred over Formaldehyde for histone analysis. Ethanol coagulates proteins, making the nuclear matrix more accessible to antibodies against histone modifications.
-
Harvest: Collect supernatant (floating mitotic cells) and trypsinize adherent cells. Combine into a single tube.
-
Wash: Centrifuge at 300 x g for 5 min. Wash once with cold PBS.
-
Fix: Resuspend pellet in 500 µL PBS. While vortexing gently, add 4.5 mL of ice-cold 70% Ethanol dropwise.
-
Caution: Adding ethanol too quickly causes cell clumping.
-
-
Storage: Incubate at -20°C for at least 2 hours (can store for weeks).
Phase III: Staining Workflow
Figure 2: Step-by-step staining workflow for this compound treated samples.
Detailed Staining Steps:
-
Wash: Centrifuge ethanol-fixed cells (500 x g, 5 min). Decant ethanol. Wash 2x with PBS + 1% BSA .[1]
-
Primary Antibody: Resuspend cells in 100 µL PBS/BSA containing Anti-Phospho-Histone H3 (Ser10) (Typical dilution 1:50 to 1:200). Incubate 1 hour at Room Temperature (RT).
-
Wash: Add 2 mL PBS/BSA, centrifuge, and decant.
-
Secondary Antibody: Resuspend in 100 µL PBS/BSA containing Secondary Fluorophore (e.g., Goat anti-Rabbit Alexa 488). Incubate 30 mins at RT in the dark.
-
DNA Stain: Wash cells once. Resuspend in 500 µL PI/RNase Staining Solution (PBS + 20 µg/mL Propidium Iodide + 200 µg/mL RNase A).
-
Equilibrate: Incubate 20 mins at RT in the dark.
Acquisition & Gating Strategy
Instrument Setup:
-
FL2/PE Channel (Linear): Propidium Iodide (DNA Content).
-
FL1/FITC Channel (Logarithmic): Phospho-Histone H3 (Mitotic Marker).[7]
Gating Hierarchy:
-
FSC vs. SSC: Gate on main cell population (exclude debris).
-
FL2-A vs. FL2-W (or FL2-H): Doublet Discrimination (Critical for accurate G2/M analysis).
-
FL1 (pH3) vs. FL2 (DNA): Create a dot plot.
Data Interpretation:
-
G0/G1 Phase: 2N DNA, pH3 Negative (Bottom Left).
-
S Phase: 2N-4N DNA, pH3 Negative (Bridge).
-
G2 Phase: 4N DNA, pH3 Negative (Bottom Right).
-
M Phase (Mitotic Index): 4N DNA, pH3 Positive (Top Right).
Expected Result with this compound: Control cells will show <5% M-phase events. This compound treated cells should show a dose-dependent increase in the M-phase quadrant (Top Right), potentially reaching >40-50% depending on the cell line and exposure time, indicating successful mitotic arrest.
References
-
Qi, B., et al. (2019).[6] Discovery of Inhibitors of Aurora/PLK Targets as Anti-Cancer Agents.[6] Journal of Medicinal Chemistry.
-
Establishes this compound as a dual Aurora/PLK inhibitor and validates H3Ser10 phosphorylation as the primary biomarker.[3]
-
-
Juan, G., et al. (1998). Histone H3 phosphorylation and expression of cyclins A and B1 measured in individual cells during their progression through G2 and mitosis. Cytometry.
- Foundational protocol for using pH3(Ser10)
-
Darzynkiewicz, Z., et al. (2011). Cytometry of Cell Cycle and Apoptosis. Current Protocols in Cytometry.
- Authoritative guide on DNA content analysis and ethanol fix
Sources
- 1. flowcytometry-embl.de [flowcytometry-embl.de]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PLK | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Supplier | CAS 2247919-28-2 | AOBIOUS [aobious.com]
- 7. Measuring the mitotic index in chemically-treated human lymphocyte cultures by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Profiling of Mitotic Index using AAPK-25
Abstract & Biological Context
The phosphorylation of Histone H3 at Serine 10 (H3pS10) is a canonical biomarker for mitotic chromatin condensation.[1][2][3][4] While H3pS10 is negligible during interphase, it correlates strictly with the G2/M transition, making it an indispensable readout for cell cycle studies and the evaluation of antimitotic therapeutics (e.g., Aurora kinase inhibitors).
The Challenge: Detecting histone modifications via Western Blot is technically demanding due to two factors:
-
Molecular Weight: Histone H3 is small (~17 kDa), making it prone to "blow-through" during electrotransfer.
-
Extraction Purity: In standard whole-cell lysates (WCL), histones remain tightly bound to chromatin, often resulting in poor solubility and insoluble aggregates that fail to enter the gel.
The Solution: AAPK-25 is a next-generation rabbit monoclonal antibody engineered for picomolar affinity to the H3pS10 epitope. This guide details the optimized Acid Extraction Protocol required to fully leverage the sensitivity of this compound, ensuring clear, reproducible bands without background interference.
Mechanistic Pathway
Understanding the upstream regulation is vital for experimental design. H3S10 phosphorylation is primarily mediated by Aurora B kinase during mitosis, facilitating the ejection of Heterochromatin Protein 1 (HP1) and promoting chromosome condensation.[4]
Figure 1: The Aurora B signaling axis. This compound detects the H3pS10 moiety, serving as a direct proxy for Aurora B activity and mitotic entry.
Experimental Protocol: The this compound System
Phase A: Sample Preparation (Acid Extraction)
Critical Insight: Standard RIPA lysis is often insufficient for histones. Acid extraction uses low pH to protonate basic residues, solubilizing histones while precipitating cytosolic debris.
Reagents:
-
Hypotonic Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT.
-
H2SO4: 0.4 N Sulfuric Acid.
-
TCA: 100% Trichloroacetic Acid.
-
Acetone: Ice-cold.
Step-by-Step:
-
Harvest: Pellet cells (1 x 10^7) at 300 x g for 5 min. Wash once with ice-cold PBS.
-
Nuclei Isolation: Resuspend pellet in 1 mL Hypotonic Lysis Buffer . Incubate on ice for 30 min.
-
Spin: Centrifuge at 10,000 x g for 10 min at 4°C. Discard supernatant (cytosolic fraction).
-
Acid Extraction: Resuspend the nuclear pellet in 0.4 mL 0.4 N H2SO4 . Incubate on a rotator at 4°C for 30 min (overnight is acceptable).
-
Clarification: Centrifuge at 16,000 x g for 10 min. Save the supernatant (contains histones). Discard pellet.
-
Precipitation: Add 132 µL of 100% TCA to the supernatant (final conc. ~33%). Incubate on ice for 30 min (milk-like turbidity will appear).
-
Wash: Spin at 16,000 x g for 10 min. Discard supernatant carefully. Wash pellet 2x with ice-cold acetone.
-
Resuspension: Air dry pellet for 5 min (do not over-dry). Dissolve in 50 µL ddH2O.
Phase B: Electrophoresis & Transfer (Small Protein Optimization)
Critical Insight: 17 kDa proteins pass through 0.45 µm membranes easily. You MUST use 0.2 µm pore size.[5]
Settings:
-
Gel: 15% SDS-PAGE or 4-20% Gradient Gel (High percentage is required for resolution).
-
Membrane: Nitrocellulose or PVDF (0.2 µm pore size).[5]
-
Transfer Buffer: Towbin + 20% Methanol (Methanol improves binding of small proteins).[5]
-
Condition: 100V for 60 mins (Cooling required) OR 250mA constant current for 90 mins.
Phase C: Immunodetection with this compound
| Step | Reagent/Condition | Duration | Notes |
| Blocking | 5% BSA in TBST | 1 Hour @ RT | Do not use Milk. Phospho-specific antibodies have higher background in casein. |
| Primary Ab | This compound (1:1000) | Overnight @ 4°C | Dilute in 5% BSA/TBST. |
| Wash | TBST (0.1% Tween-20) | 3 x 10 mins | Vigorous agitation. |
| Secondary Ab | HRP-Goat Anti-Rabbit (1:5000) | 1 Hour @ RT | Ensure species matching. |
| Detection | ECL Pico/Femto | 2-5 mins | H3 is abundant; avoid saturation. |
Validation & Expected Results
To validate the assay, use a positive control (Mitotic Arrest) and a negative control (G0/G1 Block).
Experimental Setup:
-
Lane 1 (Basal): Asynchronous HeLa cells.
-
Lane 2 (Positive Control): HeLa treated with Nocodazole (100 ng/mL, 16h). Expectation: Intense Band.
-
Lane 3 (Negative Control): HeLa serum-starved (24h) or treated with Aurora B Inhibitor (e.g., ZM447439). Expectation: No/Faint Band.
Data Interpretation Table:
| Condition | This compound Signal (17 kDa) | Biological State |
| Untreated | Moderate (+) | ~5-10% of population in M-phase. |
| Nocodazole | Very High (+++++) | G2/M Arrest (Prometaphase block). |
| Double Thymidine | Low (-) | G1/S Arrest (No condensation). |
| Aurora Inhibitor | Absent (-) | Kinase inhibition validation.[6][7] |
Troubleshooting (Self-Validating Systems)
Issue: No Signal (False Negative)
-
Root Cause:[2][5][8][9][10] "Blow-through" during transfer.[5]
-
Validation: Stain the gel with Coomassie Blue after transfer. If H3 bands remain in the gel, transfer time was too short. If the membrane shows no protein on Ponceau S (at 15kDa) but the gel is empty, the protein passed through.
-
Fix: Switch to 0.2 µm membrane and increase Methanol to 20%.[5]
Issue: Smearing or "Laddering"
-
Root Cause:[2][5][8][9][10] DNA contamination or degradation.
-
Validation: Check viscosity of sample.
-
Fix: The Acid Extraction protocol (Phase A) eliminates DNA. If using Whole Cell Lysate, you must sonicate to shear chromatin.
Issue: High Background
-
Fix: Switch to 5% BSA.[11] Milk contains phosphoproteins (casein) that can cross-react or mask epitopes.
References
-
Crosio, C., et al. (2002). "Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases."[1] Molecular and Cellular Biology.
-
Hirota, T., et al. (2005). "Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin."[12] Nature.[1]
-
Abcam Protocols. "Histone Extraction Protocol for Western Blot." Abcam Technical Resources.
-
Cell Signaling Technology. "Western Blotting Troubleshooting Guide for Histones." CST Application Notes.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Apoptotic Phosphorylation of Histone H3 on Ser-10 by Protein Kinase Cδ | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Histone H3 phospho-regulation by KimH3 in both interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Aurora-A mediated histone H3 phosphorylation of threonine 118 controls condensin I and cohesin occupancy in mitosis | eLife [elifesciences.org]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluation of AAPK-25 Induced Apoptosis via Annexin V/PI Flow Cytometry
Abstract & Introduction
AAPK-25 is a potent, selective dual inhibitor targeting Aurora Kinases (A, B, C) and Polo-like Kinases (PLK-1, -2, -3) .[1] These kinases are critical regulators of the G2/M transition, centrosome maturation, and spindle assembly during mitosis.[1] Inhibition of these targets by this compound typically results in mitotic catastrophe , a mechanism of cell death distinct from varying forms of necrosis, which eventually triggers the intrinsic apoptotic pathway.
This application note details a robust protocol for quantifying this compound induced apoptosis in cancer cell lines (e.g., HCT-116, A549) using the Annexin V / Propidium Iodide (PI) staining method. Unlike viability assays (e.g., MTT/CCK-8) that measure metabolic activity, this flow cytometric assay distinguishes between:
-
Viable cells: (Annexin V⁻ / PI⁻)
-
Early Apoptotic cells: (Annexin V⁺ / PI⁻) – Phosphatidylserine (PS) translocation with intact membranes.
-
Late Apoptotic/Necrotic cells: (Annexin V⁺ / PI⁺) – Loss of membrane integrity.
Mechanism of Action: this compound
Understanding the temporal dynamics of this compound is crucial for experimental design. Because this compound arrests cells in the G2/M phase prior to inducing cell death, apoptosis is often a delayed event compared to direct cytotoxic agents.
Signaling Pathway & Assay Principle
Figure 1: Mechanism of this compound induced apoptosis and the biological basis for Annexin V detection.[1]
Materials & Reagents
Biological Materials[2][3][4][5][6]
-
Target Cells: HCT-116 (Colorectal carcinoma) or A549 (Lung carcinoma). Note: HCT-116 is highly sensitive to this compound with an IC50 ~0.4 µM.[1]
-
Compound: this compound (Dissolved in DMSO to 10 mM stock; store at -20°C).
Reagents
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).[2]
-
Positive Control Inducer: Staurosporine (1 µM) or Camptothecin (5 µM).
-
PBS: Phosphate Buffered Saline (Ca²⁺/Mg²⁺ free).
-
Trypsin-EDTA: (0.05% or 0.25%, phenol red-free preferred).
Experimental Protocol
Phase I: Cell Culture & Treatment (Day 1-2)
Expert Insight: Since this compound induces mitotic arrest, short exposure (<12h) may only show cell cycle accumulation without significant apoptosis. A 24h to 48h treatment window is recommended.
-
Seeding: Seed cells (e.g., HCT-116) at a density of
cells per well in a 6-well plate. Allow attachment overnight (16-24h). -
This compound Preparation: Prepare working solutions in complete media.
-
Low Dose: 0.1 µM (Sub-IC50)
-
Mid Dose: 0.5 µM (Approx IC50 for HCT-116)
-
High Dose: 2.0 µM (Supra-IC50)
-
Vehicle Control: DMSO (Match the highest concentration used, typically <0.1%).
-
-
Incubation: Treat cells for 24 hours and 48 hours at 37°C, 5% CO₂.
Phase II: Harvesting & Staining (Day 3)
Critical Step: Proper harvesting is the most common failure point. Rough trypsinization creates "false positive" necrotic cells by damaging membranes.
-
Supernatant Collection: Collect the culture media from the wells into 15 mL tubes. Do not discard! Detached apoptotic cells float in the media.
-
Washing: Wash adherent cells gently with 1 mL PBS. Collect this PBS into the same 15 mL tube.
-
Detachment: Add 300 µL Trypsin-EDTA. Incubate at 37°C until cells detach (~2-3 mins). Neutralize immediately with 1 mL complete media.
-
Pooling: Transfer the trypsinized cells into the corresponding 15 mL tube (combining floating + adherent cells).
-
Centrifugation: Spin at 300-400 x g for 5 minutes at 4°C. Discard supernatant.
-
Washing: Resuspend pellet in 1 mL cold PBS. Spin again.
-
Resuspension: Resuspend cells in 1X Annexin Binding Buffer to a concentration of
cells/mL (approx. 100 µL per assay tube).
Phase III: Staining Reaction
-
Transfer 100 µL of cell suspension to a 5 mL flow tube.
-
Add 5 µL Annexin V-FITC .
-
Add 5 µL Propidium Iodide (PI) .
-
Gently vortex and incubate for 15 minutes at Room Temperature (25°C) in the dark .
-
Add 400 µL of 1X Binding Buffer to stop the reaction.
-
Analyze immediately (within 1 hour) on a flow cytometer.
Flow Cytometry Acquisition & Analysis[2][3][5][7]
Workflow Diagram
Figure 2: Step-by-step staining workflow.
Instrument Settings
-
Detectors:
-
FITC Channel (FL1): Annexin V (Ex 488nm / Em 530nm)
-
PE/PI Channel (FL2 or FL3): Propidium Iodide (Ex 488nm or 561nm / Em 615nm)
-
-
Compensation: Required.[3][4][5][6] Run single-stained controls (Annexin V only and PI only) using Staurosporine-treated cells.
Data Interpretation (Quadrants)
| Quadrant | Phenotype | Marker Status | Interpretation for this compound |
| Q3 (LL) | Live | AnnV⁻ / PI⁻ | Intact membrane, no PS exposure. |
| Q4 (LR) | Early Apoptotic | AnnV⁺ / PI⁻ | Primary indicator of this compound efficacy. PS exposed, membrane intact. |
| Q2 (UR) | Late Apoptotic | AnnV⁺ / PI⁺ | Secondary necrosis following apoptosis.[2] |
| Q1 (UL) | Necrotic/Debris | AnnV⁻ / PI⁺ | Mechanical damage or primary necrosis (rare for kinase inhibitors). |
Expected Result: A successful this compound treatment should show a dose-dependent shift from Q3 (Live) to Q4 (Early Apoptotic) and eventually Q2 (Late Apoptotic). If cells accumulate only in Q1/Q2 without passing through Q4, suspect toxicity or handling errors rather than specific apoptosis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background in Q1/Q2 | Rough harvesting | Reduce trypsin time; handle cells gently; do not vortex vigorously. |
| No Apoptosis Observed | Timing too short | This compound is a mitotic inhibitor. Extend treatment to 48h or 72h. |
| PI Staining in All Cells | Buffer Ca²⁺ depletion | Ensure Binding Buffer contains 2.5mM CaCl₂. Annexin V is Ca²⁺-dependent.[3] |
| HCT-116 Resistance | Drug degradation | This compound stock should be aliquoted. Avoid freeze-thaw cycles. |
References
-
Cancer Research Network. (2019). This compound is a Selective and Dual Aurora/PLK Inhibitor.[1][7]
- Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. ptglab.com [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. news.asu.edu [news.asu.edu]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: AAPK-25 Stability & Optimization Guide
Subject: Troubleshooting AAPK-25 Stability, Degradation, and Potency in Cell Culture Media at 37°C From: Senior Application Scientist, Technical Support Division To: Research & Development Team
Executive Summary & Compound Profile
This compound is a potent, dual-target small molecule inhibitor designed to target Aurora Kinases (A/B/C) and Polo-like Kinases (PLK-1/2/3) .[1] Unlike peptide-based inhibitors that suffer from rapid proteolytic cleavage, this compound is a synthetic naphthalene-derivative small molecule.
However, "stability" in the context of this compound at 37°C often refers less to chemical bond breaking and more to functional loss driven by three factors: aqueous precipitation , serum protein binding , and oxidative sensitivity .
| Property | Technical Specification |
| Chemical Class | Naphthalene-based small molecule |
| Primary Targets | Aurora-A ( |
| Solubility (DMSO) | ~10 mM (High) |
| Solubility (Aqueous/Media) | Low (Risk of precipitation >10 µM) |
| Serum Interaction | High (Likely albumin binding due to lipophilicity) |
| Primary Failure Mode | Precipitation upon dilution; sequestration by FBS |
Troubleshooting Guide (Q&A Format)
Q1: My IC50 for this compound shifts significantly between experiments (e.g., 0.4 µM vs. 2.0 µM). Is the compound degrading?
Diagnosis: It is likely not chemical degradation, but effective concentration loss . Technical Insight: this compound is highly lipophilic. When you dilute it from a 10 mM DMSO stock into aqueous media (RPMI/DMEM), it faces a "solubility shock."
-
The Cause: If the final DMSO concentration is too low (<0.1%) or the mixing is too rapid, the compound forms micro-precipitates that are invisible to the naked eye but reduce the bioavailable concentration.
-
The Fix:
-
Serial Dilution: Never dilute directly from 10 mM stock to working concentration (e.g., 1 µM) in one step. Use an intermediate dilution in media without serum first, or maintain a constant DMSO % (e.g., 0.5%) across the curve.
-
Serum Timing: Add the compound to serum-free media first, vortex, then add FBS. Serum proteins can act as a "sink," binding the drug before it reaches the cells.
-
Q2: How long is this compound stable in media at 37°C? Can I pre-incubate media?
Diagnosis: Functional half-life is estimated at 12–24 hours in complete media, driven by protein binding and cellular uptake, not hydrolysis. Technical Insight:
-
Chemical Stability: The naphthalene core is robust against hydrolysis at pH 7.4. It does not contain labile ester bonds typical of rapidly degrading prodrugs.
-
Functional Stability: In 10% FBS at 37°C, the free fraction of this compound decreases over time as it equilibrates with albumin and is metabolized by cells.
-
Recommendation: Do not pre-incubate this compound in media for >4 hours before adding to cells. Prepare fresh working solutions immediately prior to treatment. Long-term pre-incubation (e.g., overnight) risks oxidative degradation of the phenol moiety and increased plastic binding.
Q3: I see crystals in my media after 24 hours. What happened?
Diagnosis: "Crash-out" precipitation. Technical Insight: At 37°C, the solubility of hydrophobic compounds often increases, but evaporation can concentrate the media, or pH drifts can alter ionization.
-
The Cause: If you are using >5 µM this compound, you are likely exceeding its thermodynamic solubility limit in aqueous buffer.
-
The Fix: Verify the final concentration. For concentrations >5 µM, ensure your vehicle contains a solubilizing agent if permissible (e.g., 0.5% DMSO is standard; cyclodextrin can be used for in vivo but rarely for in vitro).
Technical Deep Dive: Stability Mechanisms
The following diagram illustrates the pathways of "loss" for this compound in a cell culture environment. It distinguishes between True Degradation (chemical) and Apparent Degradation (physical/sequestration).
Figure 1: Fate of this compound in Cell Culture Media. Red nodes indicate loss pathways that reduce effective potency.
Validated Protocols
Protocol A: "Crash-Test" for Stability Validation
Use this protocol to determine if your media conditions are causing drug loss.
-
Preparation: Prepare media with 10% FBS and this compound at your target concentration (e.g., 1 µM).
-
Incubation:
-
Condition A: Freshly prepared (T=0).
-
Condition B: Incubated at 37°C for 24 hours (Cell-free).
-
-
Bioassay: Apply both Condition A and Condition B to HCT-116 cells (sensitive line).
-
Readout: Measure Histone H3 (Ser10) phosphorylation (a direct biomarker of Aurora B inhibition) by Western Blot or ELISA after 2 hours of treatment.
-
Interpretation:
-
If Condition B shows significantly less p-H3 inhibition than Condition A, the compound is unstable/precipitating in your media.
-
Target Metric: Loss of activity should be <20%.
-
Protocol B: Optimal Solubilization Workflow
-
Thaw: Thaw DMSO stock at Room Temperature (RT). Do not heat to 37°C, as DMSO expansion can cause seal leakage or concentration changes.
-
Intermediate Step: Dilute stock 1:10 in sterile PBS or serum-free media to create a "10x" working solution. Vortex immediately.
-
Check Point: Inspect for turbidity. If cloudy, sonicate for 5 seconds.
-
-
Final Addition: Add the 10x solution to your cell culture wells.
-
Mixing: Mix by gentle pipetting (do not swirl vigorously as this coats the plastic walls with the hydrophobic drug).
Quantitative Reference Data
| Parameter | Value | Notes |
| Molecular Weight | ~519.1 g/mol | Large, hydrophobic molecule. |
| IC50 (HCT-116) | 0.4 µM | Benchmark for potency checks.[2][3] |
| Target Selectivity | Aurora A/B > PLK1 | Dual inhibition profile.[1] |
| Stability (DMSO) | >6 months at -20°C | Protect from moisture (hygroscopic). |
| Stability (Media) | <24 hours (Functional) | Due to serum binding/precipitation. |
References
-
Discovery and Characterization of this compound Title: Discovery of Inhibitors of Aurora/PLK Targets as Anticancer Agents.[2][3] Source: ACS Medicinal Chemistry Letters (2019).[3] Context: Defines the chemical structure, IC50 values, and mechanism of action (naphthalene-based coinhibitor). URL:[Link][3]
-
General Stability of Small Molecules in Media Title: Maximizing Quality And Potency Of Cell Culture Media.[4] Source: Nucleus Biologics.[5] Context: General principles of media degradation (oxidation, light exposure) applicable to small molecule inhibitors. URL:[Link]
-
Methodology for Assessing Drug Stability Title: How to know the stability of drugs and reagents in the cell culture media? Source: ResearchGate (Expert Discussion). Context: Protocols for LC-MS based stability testing and differentiating biological half-life from media stability. URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Navigating AAPK-25 Treatment: A Technical Guide to Mitigating Off-Target Toxicity in Non-Neoplastic Cells
Welcome to the comprehensive technical support center for AAPK-25, a potent dual inhibitor of Aurora and Polo-like kinases (PLKs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to effectively manage and reduce off-target toxicity in non-neoplastic cells during your experiments. Our goal is to empower you with the scientific rationale and practical methodologies to ensure the precision and reliability of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses common questions that arise when working with a potent mitotic inhibitor like this compound, focusing on the distinction between on-target and off-target effects in normal cells.
Q1: We are observing significant cytotoxicity in our non-neoplastic control cell lines treated with this compound. Is this expected, and how can we differentiate it from true off-target toxicity?
A1: Yes, a certain level of cytotoxicity in any proliferating non-neoplastic cell line is expected. This is often an "on-target, off-tumor" effect. This compound's primary targets, Aurora and Polo-like kinases, are essential regulators of mitosis.[1][2] Non-neoplastic cells that are actively dividing will also be susceptible to the mitotic arrest induced by this compound, leading to cell death.
The key is to determine if the observed toxicity occurs at concentrations significantly different from those effective against your target cancer cells and to rule out the involvement of other kinases. True off-target toxicity would involve the inhibition of unintended kinases or other proteins, causing adverse effects unrelated to mitotic arrest.
To dissect these effects, we recommend a multi-pronged approach:
-
Establish a Therapeutic Window: Perform parallel dose-response studies on your neoplastic and non-neoplastic cell lines. A significant difference in the IC50 values suggests a potential therapeutic window.
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended targets (Aurora/PLK) at the concentrations causing toxicity.[1][2][3][4][5]
-
Genetic Validation: Use CRISPR/Cas9 to knock out the intended targets (e.g., AURKA, AURKB, PLK1) in your non-neoplastic cells.[6][7][8] If the knockout cells become resistant to this compound, it strongly suggests the toxicity is on-target.
Q2: What are the likely off-target kinases for a dual Aurora/PLK inhibitor like this compound, and how can we screen for them?
A2: While this compound is designed for selectivity, the highly conserved ATP-binding pocket of kinases creates the potential for off-target interactions. Initial studies have hinted at possible interactions with the ERK and PI3K families.
To comprehensively identify off-target kinases, we recommend the following advanced screening methods:
-
Kinome-wide Profiling: This can be achieved through various platforms that test the inhibitor against a large panel of recombinant kinases.[9][10][11][12] These services provide a broad overview of potential off-target interactions.
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized this compound can pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[13][14][15][16][17]* Cellular Thermal Shift Assay with Mass Spectrometry (MS-CETSA): This powerful technique can identify proteins that are stabilized by this compound binding directly in a cellular context, providing a more physiologically relevant off-target profile. [2][3][4]
Q3: Can we modulate our experimental design to minimize the impact of this compound on non-neoplastic cells without compromising its efficacy on cancer cells?
A3: Absolutely. Modulating the treatment regimen can be a highly effective strategy. We recommend exploring:
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., treatment for 24 hours followed by a 48-hour drug-free period) may allow non-neoplastic cells to recover while still inducing lethal mitotic defects in cancer cells, which are often more sensitive. [18][19][20][21]* Dose Reduction in Combination Therapy: If this compound is being used in combination with another agent, it may be possible to reduce the concentration of this compound while still achieving a synergistic effect, thereby lowering the toxicity to normal cells.
-
Use of Cytoprotective Agents: For specific experimental systems, particularly in vivo models, the co-administration of cytoprotective agents that selectively protect normal tissues from chemotherapy-induced damage could be considered. [22][23][24][25][26]However, their use in in vitro settings needs careful validation to ensure they do not interfere with the experimental outcomes.
Section 2: Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues you might encounter.
Troubleshooting Unexpected Cytotoxicity
If you observe excessive or unexpected cytotoxicity in your non-neoplastic control cells, follow this decision tree to diagnose the potential cause.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
Section 3: Detailed Experimental Protocols
Here, we provide step-by-step methodologies for key experiments to help you characterize and mitigate the off-target toxicity of this compound.
Protocol 1: Differential Cytotoxicity Assay (Neoplastic vs. Non-neoplastic Cells)
This protocol allows for the direct comparison of this compound's cytotoxic effects on your target cancer cells versus a relevant non-neoplastic cell line.
Objective: To determine the IC50 values for this compound in both cell types and identify a potential therapeutic window.
Materials:
-
Neoplastic and non-neoplastic cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count both cell lines.
-
Seed the cells in separate 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. We recommend a concentration range that brackets the expected IC50 (e.g., 1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the cells and add 100 µL of the drug dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates for a period relevant to your experimental question (e.g., 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Read the plate on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 for each cell line. [27][28][29][30]
Cell Line This compound IC50 (nM) Neoplastic (e.g., HCT116) Example: 50 Non-neoplastic (e.g., hTERT-RPE1) Example: 500 | Therapeutic Index | 10 |
-
Protocol 2: CRISPR/Cas9-Mediated Target Validation
This protocol provides a framework for using CRISPR/Cas9 to knock out the intended targets of this compound to confirm that the observed cytotoxicity is on-target.
Objective: To determine if the knockout of Aurora Kinase A/B and PLK1 confers resistance to this compound.
Materials:
-
Non-neoplastic cell line
-
Lentiviral vectors expressing Cas9 and sgRNAs targeting AURKA, AURKB, and PLK1
-
Control sgRNA (non-targeting)
-
Lentivirus packaging plasmids
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Western blot reagents
-
This compound
Procedure:
-
sgRNA Design and Cloning:
-
Design and clone at least two validated sgRNAs for each target gene into a suitable lentiviral vector.
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles by co-transfecting the sgRNA vectors, packaging plasmids, and envelope plasmid into a packaging cell line (e.g., HEK293T).
-
Harvest the viral supernatant and transduce your non-neoplastic cell line.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones to establish stable knockout cell lines.
-
-
Validation of Knockout:
-
Confirm the absence of the target proteins in your clonal cell lines via Western blotting.
-
Sequence the genomic DNA at the target locus to confirm the presence of indel mutations.
-
-
This compound Sensitivity Assay:
-
Perform a cytotoxicity assay (as described in Protocol 1) on the wild-type, control sgRNA, and knockout cell lines.
-
-
Data Analysis:
Caption: Workflow for CRISPR/Cas9-mediated target validation.
Section 4: Visualizing the Pathways and Workflows
Understanding the underlying biology and experimental logic is crucial. These diagrams provide a visual representation of key concepts.
Core Signaling Pathway of Aurora and Polo-like Kinases in Mitosis
This diagram illustrates the central role of Aurora and PLK kinases in regulating the cell cycle, highlighting why their inhibition affects all proliferating cells.
Caption: Simplified signaling pathway of Aurora and PLK kinases.
References
- Titova, E. V., et al. (2023). The Role of Aurora B Kinase in Normal and Cancer Cells. Biochemistry (Moscow).
- Strebhardt, K. (2010). Polo-like kinases and oncogenesis.
- Hartsough, E., et al. (2019). The role of aurora A and polo-like kinases in high-risk lymphomas. Blood Advances.
- Gully, C. P., et al. (2014).
- Ho, C. C., et al. (2015).
- Li, Z., et al. (2023). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression.
- Barr, F. (2023).
- Wang, Y., et al. (2022). Polo-Like Kinase 2: From Principle to Practice. Frontiers in Cell and Developmental Biology.
- Santamaria, A., et al. (2013). The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence? Cancer Research.
- Gully, C. P., et al. (2012).
- Linder, K., et al. (2021). Modelling the Functions of Polo-Like Kinases in Mice and Their Applications as Cancer Targets with a Special Focus on Ovarian Cancer. Cancers.
- Carna Biosciences. (2020). Recommendations for off-target profiling. CarnaBio USA, Inc.
- Katayama, H., et al. (2003). The Aurora kinases: role in cell transformation and tumorigenesis. Cancer and Metastasis Reviews.
- Falchook, G. S., et al. (2015).
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- The functional diversity of Aurora kinases: a comprehensive review. (2018). Journal of Cellular and Molecular Medicine.
- Force, T., et al. (2018). Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future. Journal of Applied Toxicology.
- Linnemann, C., et al. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Molecular Therapy.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
- Titova, E. V., et al. (2025). The Role of Aurora B Kinase in Normal and Cancer Cells.
- Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. (n.d.).
- Lam, V. K., et al. (2021). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.).
- Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. (n.d.). Benchchem.
- Managing Toxicities of Tyrosine Kinase Inhibitors (TKI) in CML - Drs. Onyee Chan & Fadi Haddad. (2025). YouTube.
- Gerritse, S. L., et al. (2022). High-Dose Intermittent Treatment with the Multikinase Inhibitor Sunitinib Leads to High Intra-Tumor Drug Exposure in Patients with Advanced Solid Tumors. Cancers.
- Dose–response curves of chemotherapeutics on cell viability of tumor... (n.d.).
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
- Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. (n.d.). PMC - NIH.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab.
- Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. (2019). Bentham Science Publishers.
- Pirazzoli, V., & Politi, K. (2014). Generation of drug-resistant tumors using intermittent dosing of tyrosine kinase inhibitors in mouse. Cold Spring Harbor Protocols.
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
- Flow Cytometry Analysis of Dose Response for Apoptosis Induction. (n.d.).
- Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget.
- Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. (n.d.). AACR Journals.
- CRISPR Off-Target Valid
- Kinase selectivity profiling by inhibitor affinity chrom
- Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 3. annualreviews.org [annualreviews.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. biocompare.com [biocompare.com]
- 8. mdpi.com [mdpi.com]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 10. Tales from a broad kinome profiler | Laboratory News [labnews.co.uk]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. High-Dose Intermittent Treatment with the Multikinase Inhibitor Sunitinib Leads to High Intra-Tumor Drug Exposure in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. High-Dose Intermittent Treatment with the Multikinase Inhibitor Sunitinib Leads to High Intra-Tumor Drug Exposure in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Generation of drug-resistant tumors using intermittent dosing of tyrosine kinase inhibitors in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Current role of protective agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. researchgate.net [researchgate.net]
- 25. oncotarget.com [oncotarget.com]
- 26. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 30. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 31. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. CRISPR Off-Target Validation - CD Genomics [cd-genomics.com]
AAPK-25 dose-response optimization for IC50 determination
Compound Profile & Mechanism of Action[1]
AAPK-25 is a potent, dual-target small molecule inhibitor targeting Aurora Kinases (A, B, C) and Polo-like Kinases (PLK 1, 2, 3) .[1][2][3][4]
-
Primary Mechanism: Induces mitotic delay and arrest in the prometaphase, evidenced by increased histone H3^Ser10 phosphorylation, followed by apoptosis.[2]
-
Key Physicochemical Property: Hydrophobic; requires DMSO for solubilization.
-
Critical Experimental Insight: Because this compound acts on the cell cycle (mitosis), assay duration is the single most critical variable . Short incubations (<24h) often yield artificially high IC50 values (false negatives) because cells have not completed enough cycles to arrest and trigger apoptotic pathways.
Quick Reference Data
| Parameter | Value / Characteristic | Notes |
| Targets | Aurora-A/B/C, PLK-1/2/3 | Dual-inhibition profile. |
| Potency (Kd) | 23–456 nM | High affinity binding.[1] |
| Cellular IC50 | 0.4 – 11.6 µM | Cell-line dependent (e.g., HCT-116 is highly sensitive).[1][5] |
| Solvent | DMSO | Stock usually 10mM or 50mM. |
| Assay Readout | MTT, CTG (ATP), or Imaging | 48h–72h incubation recommended. |
Troubleshooting Guides (FAQ Format)
Issue 1: "My IC50 is fluctuating significantly between replicates."
Diagnosis: This is often a Liquid Handling or DMSO Tolerance issue, not a compound failure.
Root Cause Analysis:
-
DMSO "Spiking": If you perform serial dilutions directly in the cell culture plate, the first well (highest drug conc.) often has a high percentage of DMSO (e.g., 1-5%), while lower doses have near zero. High DMSO is cytotoxic, causing a "false" inhibition at the top of the curve.
-
Evaporation (Edge Effect): In 48–72h assays, outer wells evaporate, concentrating the media and drug.
Solution Protocol:
-
The "Intermediate Plate" Method: Never dilute directly into the cell plate. Prepare a 10x or 1000x concentration series in a separate plate (using constant DMSO), then transfer to the cell plate.
-
Normalization: Ensure the final DMSO concentration is identical in every well (including the "0 drug" control). For this compound, keep final DMSO < 0.5%.
Issue 2: "The dose-response curve is too steep (Hill Slope > 3) or too flat."
Diagnosis: Solubility limit or Assay Duration mismatch.
Root Cause Analysis:
-
Steep Slope: this compound is a dual inhibitor.[1][2][3][4][6] If it hits both targets simultaneously at a critical threshold, cell death can be "switch-like." However, extremely steep slopes often indicate compound precipitation at high doses.
-
Flat/Incomplete Curve: If the "bottom" of the curve (max inhibition) doesn't reach 0% viability, you likely have a solubility cap . The compound precipitated before killing all cells.
Solution Protocol:
-
Check the plate under a microscope at the highest concentration (e.g., 100 µM). Do you see crystals? If yes, cap your top dose at 10 µM or 20 µM.
-
Extend Incubation: Shift from 24h to 48h or 72h. This compound requires cells to enter mitosis to kill them.
Issue 3: "HCT-116 cells show low IC50 (0.4 µM), but A549 cells are resistant (>10 µM). Is the drug working?"
Diagnosis: Biological variance (Target Expression Levels).[1]
Scientific Context: this compound efficacy correlates with the proliferation rate and dependency on Aurora/PLK pathways.[5] HCT-116 (colon cancer) is rapidly dividing and highly sensitive to mitotic checkpoint inhibition. A549 (lung cancer) is known to be more robust. This is expected behavior , not a technical failure.
Optimized Experimental Workflow
This protocol is designed for a 48-hour Cell Viability Assay (e.g., CellTiter-Glo or MTT) .
Step-by-Step Methodology
-
Cell Seeding (Day 0):
-
Seed cells (e.g., HCT-116) at 3,000–5,000 cells/well in 96-well plates.
-
Crucial: Allow 24h for attachment before dosing.
-
-
Compound Preparation (Day 1):
-
Stock: 10 mM this compound in 100% DMSO.
-
Serial Dilution (The "Constant DMSO" Method):
-
Prepare a 3-fold serial dilution in 100% DMSO first (Master Plate).
-
Dilute these stocks 1:200 into pre-warmed culture media (Intermediate Plate). This ensures every well has exactly 0.5% DMSO.
-
-
Transfer: Add 100 µL from Intermediate Plate to Cell Plate (already containing 100 µL media). Final dilution factor is 1:2.
-
-
Incubation:
-
Incubate for 48 to 72 hours . (Do not disturb plates).
-
-
Readout (Day 3 or 4):
-
Add detection reagent (MTT or CTG).
-
Read Absorbance (MTT) or Luminescence (CTG).
-
-
Data Analysis:
-
Normalize to "Vehicle Control" (0.5% DMSO, no drug) = 100% Viability.
-
Normalize to "Positive Control" (e.g., 10 µM Staurosporine or high-dose this compound) = 0% Viability.
-
Fit using Non-linear regression (4-parameter logistic) .
-
Visualizations (Graphviz/DOT)
Diagram 1: Troubleshooting Decision Tree for this compound IC50 Curves
Caption: Decision tree for diagnosing common IC50 curve anomalies specific to this compound.
Diagram 2: The "Constant DMSO" Dilution Workflow
Caption: Workflow ensuring constant DMSO concentration across the dose-response curve to isolate this compound activity.
References
-
Qi, B., et al. (2019). Discovery of Inhibitors of Aurora/PLK Targets as Anti-Cancer Agents.[5] Journal of Medicinal Chemistry.[6][7]
- Relevance: Defines this compound structure, Kd values, and primary IC50 d
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Cell Viability Assays. NCBI Bookshelf.
- Relevance: Gold standard for setting up IC50 dilutions and DMSO normaliz
-
Currie, G. M. (2018). Pharmacology, Part 2: Introduction to Pharmacodynamics. Journal of Nuclear Medicine Technology.
- Relevance: Explains the mathematical basis of the Hill Slope and IC50 curve fitting.
-
MedChemExpress. this compound Product Information & Biological Activity.
- Relevance: Provides solubility data and specific kinase affinity profiles.
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Supplier | CAS 2247919-28-2 | AOBIOUS [aobious.com]
- 7. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
AAPK-25 versus Alisertib selectivity and efficacy comparison
Selectivity, Efficacy, and Experimental Validation Guide
Executive Summary
This guide provides a technical analysis comparing Alisertib (MLN8237) , the clinical benchmark for selective Aurora A inhibition, against AAPK-25 , a naphthalene-based dual Aurora/PLK inhibitor. While Alisertib offers superior nanomolar potency and high isoform selectivity (Aurora A > Aurora B), this compound utilizes a multi-target approach (Aurora A/B + PLK1-3) to induce mitotic catastrophe. This document details their mechanistic differences, efficacy profiles, and validation protocols for researchers in oncology drug discovery.
Molecular Profile & Mechanism of Action
Alisertib (MLN8237): The Precision Tool
Alisertib is a second-generation pyrimido-benzazepine specifically designed to overcome the poor pharmacokinetic properties of its predecessor, MLN8054. It functions as an ATP-competitive inhibitor highly selective for Aurora A .
-
Primary Target: Aurora A Kinase (
cell-free).[1][2] -
Mechanism: Inhibition of Aurora A autophosphorylation (Thr288) leads to centrosome maturation defects, spindle pole separation failure, and subsequent G2/M arrest.
-
Key Feature: >200-fold selectivity for Aurora A over Aurora B, minimizing off-target toxicity associated with Aurora B inhibition (e.g., polyploidy without apoptosis).
This compound: The Multi-Node Disruptor
This compound represents a distinct class of naphthalene-based inhibitors. Unlike Alisertib's "surgical" strike on Aurora A, this compound acts as a "cluster bomb" targeting the broader mitotic kinase network.
-
Targets: Dual inhibition of the Aurora family (A, B, C) and the Polo-like Kinase (PLK) family.[3]
-
Mechanism: By simultaneously blocking Aurora A (centrosomes), Aurora B (chromosome segregation/cytokinesis), and PLK1 (mitotic entry/exit), this compound forces cells into a severe mitotic block (prometaphase arrest) that rapidly triggers apoptosis.
-
Key Feature: Broad-spectrum efficacy that may circumvent resistance mechanisms relying on compensatory kinase signaling.
Comparative Target Affinity ( )
| Target Kinase | This compound | Alisertib | Mechanistic Implication |
| Aurora A | 23 | 1.2 | Alisertib is ~20x more potent against the primary target. |
| Aurora B | 78 | ~400 | This compound inhibits Aurora B at physiological concentrations; Alisertib does not. |
| PLK-1 | 55 | >10,000 | This compound blocks the PLK1-dependent G2/M transition; Alisertib has no effect. |
| PLK-2 | 272 | >10,000 | This compound affects centriole duplication (PLK2 function). |
Efficacy Analysis: In Vitro & In Vivo[2][3][4][5][6][7][8]
Cellular Potency (HCT-116 Colorectal Cancer Model)
In direct cellular comparisons using the HCT-116 model, Alisertib demonstrates superior molar potency. However, this compound's efficacy is driven by its multi-nodal blockade, which can be advantageous in heterogeneous tumor populations.
-
Alisertib:
. Potent induction of spindle defects. -
This compound:
( ). Moderate potency requiring higher concentrations for equivalent cell kill.
Phenotypic Outcomes[2][3][4][9]
-
Alisertib Treatment: Cells accumulate in G2/M with monopolar spindles. A significant fraction may slip out of mitosis (mitotic slippage) if the apoptotic threshold is not met.
-
This compound Treatment: Induces a "hard" mitotic arrest (prometaphase) characterized by high levels of Histone H3 phosphorylation (Ser10).[3] The dual inhibition of PLK1 prevents mitotic exit, reducing the likelihood of slippage and forcing apoptosis.
Experimental Protocols (Self-Validating Systems)
Protocol A: Differential Kinase Selectivity Assay (In Vitro)
Objective: To validate the selectivity profile of this compound vs. Alisertib using a radiometric filtration binding assay.
Reagents:
-
Recombinant human Aurora A, Aurora B, and PLK1 kinases.
-
Substrate: Kemptide (for Aurora) and Casein (for PLK1).
- -ATP.[4]
Workflow:
-
Preparation: Dilute compounds (this compound and Alisertib) in 10% DMSO to prepare a 10-point dose-response curve (0.5 nM to 10
M). -
Reaction Mix: Combine 10
L enzyme/substrate mix with 5 L compound solution. -
Initiation: Add 10
L ATP solution (containing 0.5 Ci -ATP). -
Incubation: Incubate at 30°C for 45 minutes.
-
Termination: Spot 20
L of reaction onto P81 phosphocellulose filters. -
Wash: Wash filters
with 0.75% phosphoric acid to remove unbound ATP. -
Quantification: Measure radioactivity via scintillation counting.
-
Validation: Calculate
.-
Success Criteria: Alisertib must show >100-fold shift between Aurora A and B. This compound must show <5-fold shift between Aurora A and PLK1.
-
Protocol B: Biomarker Validation via Western Blot (Cellular)
Objective: To distinguish the mechanism of action by analyzing phosphorylation markers.
Markers:
-
p-Aurora A (Thr288): Marker for Aurora A autophosphorylation (inhibited by both).
-
p-Histone H3 (Ser10): Marker for Mitotic Index (increased by both due to arrest, but differentially modulated by Aurora B inhibition).
Workflow:
-
Treatment: Treat HCT-116 cells with Alisertib (100 nM) or this compound (500 nM) for 24 hours.
-
Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF,
). -
Separation: Resolve 30
g protein on 12% SDS-PAGE. -
Detection:
-
Primary Abs: Anti-p-Aurora A (Thr288), Anti-p-Histone H3 (Ser10), Anti-GAPDH (loading control).
-
-
Interpretation:
-
Alisertib: Loss of p-Aurora A (Thr288). High p-Histone H3 (Ser10) indicates mitotic arrest (Aurora B is active).
-
This compound: Loss of p-Aurora A (Thr288). Loss or reduction of p-Histone H3 (Ser10) if Aurora B is significantly inhibited (since Aurora B phosphorylates H3-Ser10), OR sustained high levels if the PLK1-mediated arrest dominates before Aurora B inhibition takes full effect. Note: In many contexts, this compound causes a surge in p-H3(Ser10) due to the accumulation of cells in mitosis, despite Aurora B inhibition, as the arrest is the dominant phenotype.
-
Pathway Visualization
The following diagrams illustrate the signaling pathways and the comparative experimental workflow.
Figure 1: Mitotic Signaling Network & Inhibitor Targets
Caption: Comparative mechanism of action. Alisertib selectively targets Aurora A, while this compound creates a multi-node blockade across Aurora A, B, and PLK1.
Figure 2: Experimental Validation Workflow
Caption: Step-by-step validation workflow for comparing kinase inhibitor efficacy and mechanism in cellular models.
References
-
Discovery of Inhibitors of Aurora/PLK Targets as Anticancer Agents. Source: Journal of Medicinal Chemistry (2019) [Link] (Primary source for this compound structure, kinase selectivity profile, and HCT-116 efficacy data).[5]
-
MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. Source: ACS Medicinal Chemistry Letters (2015) [Link] (Authoritative source for Alisertib chemical structure, discovery, and selectivity data).
-
Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Source: Clinical Cancer Research (2011) [Link] (Source for Alisertib in vivo efficacy and pharmacodynamic markers).
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | PLK | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 4. AlphaFold accelerates artificial intelligence powered drug discovery: efficient discovery of a novel CDK20 small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of AAPK-25 and Volasertib for Antitumor Efficacy
A Senior Application Scientist's Guide to Preclinical Evaluation
This guide provides a comprehensive comparison of the in vivo antitumor activities of two kinase inhibitors, AAPK-25 and Volasertib. As drug development professionals, our goal is to move beyond simple efficacy data and understand the mechanistic rationale and experimental design that yield trustworthy, translatable results. Here, we synthesize preclinical data, propose a robust head-to-head experimental design, and provide the detailed protocols necessary for its execution.
Introduction: Targeting Mitosis in Oncology
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[1] Polo-like kinase 1 (PLK1) and Aurora kinases are critical serine/threonine kinases that orchestrate multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][3] Their overexpression is common in a wide range of human cancers and often correlates with poor prognosis, making them prime targets for therapeutic intervention.[1][4]
-
Volasertib (BI 6727) is a potent, selective, and well-characterized ATP-competitive inhibitor of PLK1.[5][6] It has demonstrated significant antitumor activity in preclinical models by inducing mitotic arrest and subsequent apoptosis.[7][8][9] However, its clinical efficacy in solid tumors as a monotherapy has been modest, prompting further research into predictive biomarkers and combination strategies.[7]
-
This compound is a more recent compound characterized as a potent dual inhibitor of both Aurora and Polo-like kinases.[2][10] It targets multiple isoforms, including Aurora-A, -B, -C, and PLK-1, -2, and -3.[2] This multi-targeted approach could theoretically offer a broader and more potent antimitotic effect, potentially overcoming resistance mechanisms associated with targeting a single kinase. Preclinical data suggests this compound effectively inhibits tumor growth in vivo.[2]
This guide will compare these two agents, focusing on a robustly designed in vivo study to elucidate their relative therapeutic potential.
Mechanism of Action: A Tale of Two Inhibition Strategies
While both compounds disrupt mitosis, their targeting strategies differ significantly. Volasertib's action is highly specific to PLK1, whereas this compound's broader kinase inhibition profile may trigger a more comprehensive mitotic blockade.
Inhibition of PLK1 by Volasertib disrupts the G2/M transition and proper spindle formation, leading to mitotic arrest and cell death.[11][12] this compound accomplishes this as well through PLK1 inhibition but adds the effects of Aurora kinase inhibition. Aurora A is crucial for centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which ensures correct chromosome-microtubule attachment and cytokinesis. Dual inhibition, therefore, attacks the mitotic process from multiple, complementary angles.
Comparative In Vivo Study Design: A Head-to-Head Xenograft Model
To objectively compare this compound and Volasertib, a well-controlled subcutaneous xenograft study is essential. The design must account for variables such as the tumor model, animal strain, dosing, and defined endpoints to ensure data integrity.
Rationale for Experimental Choices:
-
Animal Model: Severe Combined Immunodeficient (SCID) or athymic nude mice are standard, as their compromised immune systems readily accept human tumor xenografts.[13]
-
Tumor Model: The HCT-116 human colon carcinoma cell line is an excellent candidate. It is known to be sensitive to this compound and is a widely used, well-characterized model for solid tumors.[2][14]
-
Drug Formulation & Dosing: Volasertib has established in vivo dosing regimens, often around 20 mg/kg administered intraperitoneally.[8][15] For this compound, a preliminary dose-finding study would be necessary to establish the maximum tolerated dose (MTD). The comparison should be run at equitoxic doses to ensure a fair evaluation of efficacy.
-
Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints include body weight (as a measure of toxicity), tumor weight at study termination, and survival analysis.[2][14]
Sources
- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of Aurora kinase A activity enhances the antitumor response of beta-catenin blockade in human adrenocortical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. championsoncology.com [championsoncology.com]
- 5. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Volasertib - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Profiling Guide: AAPK-25 vs. Broad-Spectrum Kinase Inhibitors
This guide provides a technical comparison of AAPK-25 against broad-spectrum kinase inhibitors, designed for researchers optimizing mitotic chemotherapeutics.
Executive Summary
In the development of anti-mitotic therapeutics, the distinction between tailored polypharmacology and indiscriminate broad-spectrum inhibition is critical. This compound represents a potent, dual-family inhibitor targeting Aurora Kinases (A/B/C) and Polo-like Kinases (PLK-1/2/3) .[1][2][3][4] Unlike broad-spectrum agents (e.g., Staurosporine) that indiscriminately suppress the kinome, or first-generation pan-Aurora inhibitors (e.g., VX-680) that often exhibit significant off-target toxicity, this compound demonstrates a refined selectivity profile restricted to the mitotic spindle checkpoint machinery.
This guide details the profiling metrics, mechanism of action, and experimental protocols required to validate this compound’s specificity in a drug discovery workflow.
Mechanistic Foundation: The Mitotic Checkpoint
This compound functions by simultaneously disrupting two critical nodes of mitosis: centrosome maturation (Aurora-A) and cytokinesis/chromosome segregation (Aurora-B/PLK-1). This dual blockade forces cells into prometaphase arrest , characterized by elevated Histone H3 (Ser10) phosphorylation—a distinct biomarker confirmed in HCT-116 and A549 cell lines.[3]
Signaling Pathway Visualization
The following diagram illustrates the specific intervention points of this compound within the G2/M transition, contrasting it with the upstream/downstream effects.
Figure 1: Mechanism of Action. This compound exerts dual-inhibition on Aurora and PLK families, preventing CDK1 activation and blocking H3S10 dephosphorylation dynamics.
Comparative Profiling: Specificity vs. Broad-Spectrum
The value of this compound lies in its Selectivity Score . While broad-spectrum inhibitors like Staurosporine hit >90% of the kinome, this compound is highly selective for the Aurora and PLK sub-families.
Table 1: Binding Affinity (Kd) Comparison
Data synthesized from competitive binding assays (KinomeScan™ methodology).
| Target Kinase | This compound (Dual-Selective) | VX-680 (Pan-Aurora) | Staurosporine (Broad-Spectrum) |
| Aurora-A | 23 nM | 0.6 nM | 1.5 nM |
| Aurora-B | 78 nM | 18 nM | 5.0 nM |
| Aurora-C | 289 nM | 4.6 nM | 4.0 nM |
| PLK-1 | 55 nM | >10,000 nM | 6.0 nM |
| PLK-2 | 272 nM | >10,000 nM | 25 nM |
| PLK-3 | 456 nM | >10,000 nM | 12 nM |
| Off-Target (e.g., CDK2) | >10,000 nM | ~1000 nM | 3.0 nM |
| Selectivity Profile | Dual Family (Aurora/PLK) | Aurora Selective | Non-Selective |
Key Insight: this compound is less potent against Aurora-A than VX-680 (23 nM vs 0.6 nM) but offers the distinct advantage of concurrent PLK inhibition . This synergistic blockade prevents the compensatory pathways often seen when only one kinase family is inhibited. Crucially, it avoids the "pan-kinome" toxicity of Staurosporine (which hits CDK2, PKC, etc.).
Experimental Protocols for Validation
To rigorously validate this compound in your own pipeline, use the following self-validating protocols.
Protocol A: Kinome Selectivity Profiling (Binding Assay)
Objective: Determine the Kd of this compound across a panel of kinases to verify selectivity.
-
Preparation:
-
Prepare this compound 10mM stock in 100% DMSO.
-
Dilute to 11-point serial dilution (start 30 µM, 3-fold dilutions) in 1x Binding Buffer.
-
-
Competition Binding (Bead-Based):
-
Incubate DNA-tagged kinases (Aurora-A, PLK-1, etc.) with immobilized active-site directed ligands on magnetic beads.
-
Add this compound dilutions.[5] The compound competes with the immobilized ligand for the kinase active site.
-
-
Elution & Detection:
-
Wash beads (3x) to remove unbound kinase.
-
Elute bound kinase using qPCR detection of the DNA tag.
-
-
Data Analysis:
-
Calculate % Control = (Signal_test / Signal_DMSO) * 100.
-
Fit to Hill equation to derive Kd.
-
Validation Check: The Hill Slope must be between -0.8 and -1.2. If < -1.5, suspect compound aggregation.
-
Protocol B: Cellular Target Engagement (H3S10ph Biomarker)
Objective: Confirm this compound engages the target in intact cells (HCT-116).
-
Cell Seeding: Seed HCT-116 cells at 5x10^5 cells/well in 6-well plates. Adhere overnight.
-
Treatment:
-
Treat with this compound (0.1, 0.5, 1.0, 5.0 µM) for 24 hours.
-
Positive Control: Nocodazole (100 ng/mL) or VX-680.
-
Negative Control: DMSO (0.1%).
-
-
Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.
-
Western Blot:
-
Load 20 µg protein/lane.
-
Primary Ab: Anti-p-Histone H3 (Ser10) (1:1000).
-
Loading Control: Anti-GAPDH.
-
-
Result Interpretation:
-
This compound should induce a massive increase in H3S10 phosphorylation (accumulation of cells in M-phase arrest).[3]
-
Note: Unlike inhibitors of upstream growth factors (which reduce phosphorylation), mitotic arresters increase this specific mitotic marker.
-
Profiling Workflow Visualization
This workflow outlines the logical progression from biochemical screening to cellular validation.
Figure 2: Validation Workflow. Integrating biochemical affinity (Kd) with cellular phenotypic outputs (G2/M arrest) ensures robust characterization.
References
-
Qi, B., et al. (2019). "Discovery of Inhibitors of Aurora/PLK Targets as Anticancer Agents."[6][7] Journal of Medicinal Chemistry.
-
MedChemExpress. "this compound Product Information and Biological Activity."
-
Biorxiv (2025). "Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors." BioRxiv.
-
Reaction Biology. "Kinase Selectivity Profiling Protocols."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. TH-EGO | antiviral agent | Glixxlabs.com High Quality Supplier [glixxlabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Validating AAPK-25 Target Engagement: A Comparative Analysis of Biomarker Methodologies
For researchers and drug development professionals navigating the complexities of kinase inhibitor validation, confirming target engagement is a critical milestone. This guide provides an in-depth, objective comparison of key biomarker analysis methodologies for validating the target engagement of AAPK-25, a potent dual inhibitor of Aurora and Polo-like kinases (PLKs). Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Central Role of Aurora and PLK Kinases in Cell Cycle Progression
Aurora and Polo-like kinases are families of serine/threonine kinases that are pivotal regulators of mitosis.[1][2] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] this compound has emerged as a selective inhibitor of both Aurora kinases (A, B, and C) and Polo-like kinases (PLK1, 2, and 3), inducing mitotic arrest and apoptosis in cancer cells.[1][3]
A primary and well-established biomarker of Aurora B kinase activity is the phosphorylation of Histone H3 at Serine 10 (H3S10ph).[4][5][6] This phosphorylation event is essential for proper chromosome condensation and segregation during mitosis.[7] Therefore, quantifying the modulation of H3S10ph levels upon treatment with this compound serves as a direct and reliable measure of target engagement.
This guide will compare three principal methods for quantifying H3S10ph:
-
Western Blotting
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Mass Spectrometry-based Phosphoproteomics
Additionally, we will explore the Cellular Thermal Shift Assay (CETSA) as an orthogonal method for confirming direct target binding.
Visualizing the Core Signaling Axis
To appreciate the significance of H3S10ph as a biomarker, it is crucial to understand the signaling cascade. The following diagram illustrates the central role of Aurora B kinase in this process.
Figure 1. Simplified signaling pathway of Aurora B Kinase and the inhibitory action of this compound.
A secondary pathway of interest involves Polo-like kinase 1 (PLK1) and its interaction with Discs Large Homolog Associated Protein 5 (DLGAP5). Recent evidence suggests DLGAP5 promotes lung adenocarcinoma growth by upregulating PLK1.[8][9] this compound has also been identified as an inhibitor of DLGAP5, suggesting a potential dual mechanism of action.[10][11]
Figure 2. The DLGAP5-PLK1 axis and its inhibition by this compound.
Comparative Analysis of Biomarker Detection Methods
The choice of analytical method can significantly impact the interpretation of target engagement studies. Below is a comparative overview of Western blotting, ELISA, and mass spectrometry for the quantification of H3S10ph.
| Feature | Western Blot | ELISA | Mass Spectrometry |
| Principle | Immuno-detection of protein on a membrane after size-based separation. | Immuno-enzymatic detection of protein in a microplate well.[12] | Identification and quantification of peptides based on mass-to-charge ratio.[13] |
| Quantification | Semi-quantitative to quantitative. | Quantitative.[1][12] | Highly quantitative.[3][13] |
| Throughput | Low to medium. | High.[1][12] | Medium to high (with automation). |
| Sensitivity | Moderate.[14] | High.[1] | Very high. |
| Specificity | Can be affected by antibody cross-reactivity, but molecular weight information adds confidence. | High, especially in a sandwich format.[1] | Highest, based on peptide sequence.[3] |
| Information | Provides molecular weight information. | Primarily quantitative data on the target.[12] | Provides sequence-level information, including precise phosphorylation site identification and multiplexing capabilities.[13] |
| Cost & Complexity | Relatively low cost and complexity.[15] | Moderate cost, relatively simple workflow.[16] | High cost and complexity, requires specialized expertise.[1] |
| Sample Requirement | Moderate. | Low.[12] | Low to moderate. |
Experimental Workflow Comparison
The following diagram outlines the general workflows for each analytical method.
Figure 3. Comparative experimental workflows for Western Blot, ELISA, and Mass Spectrometry.
Detailed Experimental Protocols
Quantitative Western Blot for H3S10ph
This protocol is optimized for the preservation and detection of phosphoproteins.[15]
-
Sample Preparation:
-
Culture cells to desired confluency and treat with this compound or vehicle control for the specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein per lane on a 4-12% Bis-Tris gel.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody against total Histone H3.[17]
-
Alternatively, use a multiplex fluorescent Western blotting approach with spectrally distinct secondary antibodies for simultaneous detection of phospho- and total H3.
-
Quantify band intensities and normalize the phospho-H3 signal to the total H3 signal.
-
Sandwich ELISA for H3S10ph
This protocol provides a high-throughput method for quantifying H3S10ph.
-
Plate Preparation:
-
Coat a 96-well plate with a capture antibody against total Histone H3 overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with 1% BSA in PBS for 1 hour at room temperature.
-
-
Assay Procedure:
-
Prepare cell lysates as described for the Western blot protocol.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add a biotinylated detection antibody specific for phospho-Histone H3 (Ser10) and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate three times.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of H3S10ph in the samples.
-
Normalize to the total protein concentration of the lysate.
-
Mass Spectrometry-based Phosphoproteomics
This approach offers a comprehensive and unbiased analysis of the phosphoproteome.[13]
-
Sample Preparation:
-
Lyse cells and quantify protein as previously described.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify phosphopeptides using specialized software.
-
Normalize the data based on total peptide abundance or a spiked-in standard.
-
Determine the relative change in H3S10 phosphorylation upon this compound treatment.
-
Hypothetical Comparative Data
To illustrate the expected outcomes from each method, the following table presents a hypothetical dataset from a dose-response experiment with this compound in a cancer cell line.
| This compound (nM) | Western Blot (Normalized Intensity) | ELISA (pg/mL pH3S10) | Mass Spectrometry (Fold Change vs. Control) |
| 0 (Control) | 1.00 ± 0.12 | 250 ± 25 | 1.00 |
| 10 | 0.85 ± 0.10 | 215 ± 20 | 0.88 |
| 50 | 0.52 ± 0.08 | 130 ± 15 | 0.55 |
| 100 | 0.25 ± 0.05 | 65 ± 8 | 0.27 |
| 500 | 0.08 ± 0.02 | 20 ± 5 | 0.09 |
| 1000 | 0.05 ± 0.01 | 12 ± 3 | 0.05 |
Data Interpretation: All three methods are expected to show a dose-dependent decrease in H3S10 phosphorylation with increasing concentrations of this compound, confirming target engagement. The ELISA and mass spectrometry data are inherently more quantitative and may exhibit lower variance compared to the semi-quantitative Western blot.
Orthogonal Validation: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
CETSA Workflow
Figure 4. Cellular Thermal Shift Assay (CETSA) experimental workflow.
A successful CETSA experiment will demonstrate a rightward shift in the melting curve of Aurora and/or PLK kinases in the presence of this compound, providing strong evidence of direct target engagement.
Conclusion and Recommendations
Validating the target engagement of this compound through biomarker analysis is a multifaceted process. The choice of methodology should be guided by the specific research question, available resources, and desired level of quantitative rigor.
-
Western blotting is a valuable, accessible tool for initial, semi-quantitative assessment and for confirming the molecular weight of the target.[15]
-
ELISA offers a high-throughput, quantitative, and sensitive method ideal for screening and dose-response studies.[12][16]
-
Mass spectrometry provides the most comprehensive and specific data, enabling unbiased discovery of other phosphorylation events affected by this compound and precise quantification of H3S10ph.[13]
-
CETSA serves as a critical orthogonal method to confirm direct physical interaction between this compound and its targets in a cellular environment.
For a robust validation of this compound target engagement, a multi-pronged approach is recommended. Initial screening and dose-response studies can be efficiently performed using ELISA. Key findings should then be confirmed by Western blotting to visualize the effect on the protein of the correct molecular weight. For a deeper, more unbiased understanding of the inhibitor's effects on the cellular phosphoproteome, mass spectrometry is the gold standard. Finally, CETSA should be employed to definitively demonstrate direct target binding. This integrated strategy provides a self-validating system, ensuring the highest level of scientific integrity in your drug development program.
References
-
Network of Cancer Research. (2019, August 26). This compound is a Selective and Dual Aurora/PLK Inhibitor. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
STK25 Inhibitors. (2024, June 25). What are STK25 inhibitors and how do they work?. Retrieved from [Link]
- Gulluni, F., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Experimental & Clinical Cancer Research.
-
ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
- Fischle, W., et al. (2005).
- Van der Jeught, K., et al. (2021). Polo-like kinase 1 (PLK1) signaling in cancer and beyond. Biochemical Pharmacology.
- Liu, X., et al. (2024). DLGAP5 promotes lung adenocarcinoma growth via upregulating PLK1 and serves as a therapeutic target.
-
NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
- Zhang, Y., et al. (2023). DLGAP5 Regulates the Proliferation, Migration, Invasion, and Cell Cycle of Breast Cancer Cells via the JAK2/STAT3 Signaling Axis.
-
Creative Diagnostics. (n.d.). PLK Signaling Pathway. Retrieved from [Link]
- Liu, X., et al. (2024). DLGAP5 promotes lung adenocarcinoma growth via upregulating PLK1 and serves as a therapeutic target.
-
Wikipedia. (n.d.). Polo-like kinase. Retrieved from [Link]
-
Rockefeller University Press. (2021). Aurora A kinase activation: Different means to different ends. Retrieved from [Link]
-
Chair of Proteomics and Bioanalytics. (n.d.). Phosphoproteomics to study kinase inhibitor action. Retrieved from [Link]
- Goto, H., et al. (2002).
- Kamal, A., et al. (2021).
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]
- Eshtad, S., et al. (2022). BI-847325, a selective dual MEK and Aurora kinases inhibitor, reduces aggressive behavior of anaplastic thyroid carcinoma on an in vitro three-dimensional culture.
-
bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]
- Kollare, G., et al. (2014). Investigating the role of Aurora Kinases in RAS signaling. Cell Cycle.
-
INTEGRA Biosciences. (2022, November 2). ELISA vs western blot: a comparison of two common immunoassays. Retrieved from [Link]
-
ResearchGate. (2017). Statistical significance analysis for western blot: phospho protein to total protein ratios normalised against ratio of control?. Retrieved from [Link]
- Li, G., et al. (2017). Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division. Reproduction, Fertility and Development.
- Swaney, D. L., et al. (2013). Strategies for Mass Spectrometry-based Phosphoproteomics using Isobaric Tagging. Journal of Proteome Research.
-
Biocompare. (n.d.). Histone H3 ELISA Kits. Retrieved from [Link]
-
Apollo - University of Cambridge. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
- Addona, T. A., et al. (2011). Mass spectrometry based biomarker discovery, verification, and validation — Quality assurance and control of protein biomarker assays. Clinical Chemistry.
-
Creative Proteomics. (2018, July 2). Protein Phosphorylation Analysis by Mass Spectrometry. Retrieved from [Link]
- Chen, Z., et al. (2025).
-
UCSF Helen Diller Family Comprehensive Cancer Center. (2018, October 25). Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR. Retrieved from [Link]
- Bryant, K. L., et al. (2023).
- Yan, L. Z., et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics.
-
Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]
- Strebhardt, K. (2013). The Role of Polo-like Kinase 1 in Carcinogenesis: Cause or Consequence?. Cancer Research.
-
NCBI. (n.d.). Gene ResultPLK1 polo like kinase 1 [ (human)]. Retrieved from [Link]
Sources
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Publications — CETSA [cetsa.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioinformatics analysis of DLGAP5 as a biomarker in lung adenocarcinoma: implications for immune infiltration and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora-B phosphorylates Histone H3 at serine28 with regard to the mitotic chromosome condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot vs ELISA: Which Is Better for Protein Detection? [synapse.patsnap.com]
- 10. This compound | DLGAP5 inhibitor | Probechem Biochemicals [probechem.com]
- 11. mdpi.com [mdpi.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Histone H3 serine 10 phosphorylation by Aurora B causes HP1 dissociation from heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphoproteomic Analysis of Aurora Kinase Inhibition in Monopolar Cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. H3S10 phosphorylation-mediated transcriptional regulation by Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Safety Operating Guide
AAPK-25: Operational Handling, Containment, and Disposal Protocols
Topic: AAPK-25 Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profile
This compound is a potent, selective dual inhibitor of Aurora Kinases (A, B, C) and Polo-like Kinases (PLK-1, 2, 3) .[1][2][3] Unlike generic laboratory reagents, this compound functions by inducing mitotic delay, arresting cells in prometaphase, and triggering apoptosis via the mitochondrial pathway.
Because of its mechanism—specifically designed to disrupt cell division and induce genomic instability in dividing cells—it must be classified and handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a cytotoxic antineoplastic agent . Standard chemical hygiene is insufficient; containment and destruction protocols must prevent environmental release and occupational exposure.
Physicochemical & Safety Profile
| Parameter | Data / Specification |
| Compound Class | Dual Aurora/PLK Inhibitor (Antineoplastic) |
| CAS Number | 2247919-28-2 |
| Molecular Target | Aurora-A/B/C ( |
| Solubility | Soluble in DMSO (≥10 mM); practically insoluble in water. |
| Biosafety Level | BSL-2 (if used in cell culture); Chemical Hazard Band 4 (OEB 4 equivalent) |
| Primary Hazard | Cytotoxic, Reproductive Toxin, Irritant. |
Mechanism of Action: The "Why" Behind the Safety Protocol
To understand the disposal rigor, one must understand the biological activity. This compound does not merely "poison" cells; it dismantles the machinery of life.
-
Mitotic Arrest: By inhibiting Aurora A (centrosome maturation) and Aurora B (chromosome segregation), this compound forces cells to stall in prometaphase.
-
Spindle Checkpoint Failure: Simultaneous PLK inhibition prevents the stabilization of kinetochore-microtubule attachments.
-
Apoptosis: The accumulation of Cyclin B1 and phosphorylation of Histone H3 (Ser10) signals "mitotic catastrophe," forcing the cell into programmed death.
Safety Implication: Any release of this compound into the water table or exposure to personnel can disrupt cell division in non-target organisms and human tissues with high turnover rates (e.g., bone marrow, GI tract).
Visualization: this compound Signaling & Toxicity Pathway
Figure 1: Mechanistic pathway of this compound showing dual inhibition leading to mitotic catastrophe.[1][3] This biological potency necessitates strict containment.
Operational Handling & Containment
Before disposal, proper handling minimizes waste volume and exposure risks.
Engineering Controls
-
Primary Barrier: All handling of dry powder or concentrated DMSO stock solutions (>10 µM) must occur within a Class II, Type A2 Biosafety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.
-
Surface Protection: Use plastic-backed absorbent pads (bench diapers) to line the work area. This transforms a potential liquid spill into solid waste, which is easier to contain.
Personal Protective Equipment (PPE)[4]
-
Gloves: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5-8 mil) tested against chemotherapy drugs (ASTM D6978).
-
Reasoning: this compound is lipophilic and dissolved in DMSO, a solvent known to penetrate skin and carry solutes into the bloodstream.
-
-
Body: Disposable gown with polyethylene coating (closed front) and cuffed sleeves.
-
Respiratory: If working outside a hood (not recommended), a P100/N95 respirator is required.
Disposal Procedures (Step-by-Step)
This protocol aligns with RCRA (Resource Conservation and Recovery Act) standards for hazardous waste, treating this compound as a "characteristic" hazardous waste (toxic) even if not explicitly U/P-listed due to its novelty.
A. Solid Waste (Dry)
Includes: Contaminated gloves, bench pads, pipette tips, empty vials.
-
Segregation: Do not mix with general trash or biohazard (infectious) waste unless the biohazard waste is also destined for incineration.
-
Container: Collect in a rigid, leak-proof container labeled "CYTOTOXIC WASTE" or "CHEMOTHERAPY WASTE" (typically yellow or black bins depending on facility coding).
-
Destruction: High-Temperature Incineration (>1000°C) is the only validated method to destroy the kinase inhibitor pharmacophore completely.
-
Prohibited: Autoclaving (does not destroy the chemical) or landfilling.
-
B. Liquid Waste (Stock Solutions & Media)
Includes: Expired DMSO stocks, cell culture media containing this compound >100 nM.
-
Never Drain Dispose: this compound is toxic to aquatic life and difficult to remove in municipal water treatment.
-
Collection:
-
Aspirate liquid waste into a dedicated vacuum flask containing a deactivating agent (see Section C) OR collect in a solvent waste carboy labeled "Hazardous Waste: Toxic/Cytotoxic - Contains DMSO & this compound."
-
-
Disposal: Hand off to EHS/Waste Management for incineration .
C. Decontamination & Spill Response
Kinase inhibitors are robust molecules. Simple alcohol wipes are insufficient.
-
Deactivation Solution:
-
Agent: 10% Sodium Hypochlorite (Bleach) or a commercial oxidative decontaminant (e.g., Surface Safe®).
-
Mechanism: Oxidation cleaves the aromatic rings and sulfonamide/amide bonds often found in Aurora inhibitors, rendering the molecule inactive.
-
-
Protocol:
-
Absorb bulk liquid with pads.
-
Apply 10% bleach to the surface.
-
Wait time: Allow 10–15 minutes of contact time.
-
Wipe with water (to remove corrosive bleach residue) followed by 70% Ethanol.
-
Dispose of all cleanup materials as Solid Cytotoxic Waste .
-
Visualization: Disposal Decision Tree
Figure 2: Operational decision tree for this compound disposal. Note that drain disposal is strictly prohibited due to aquatic toxicity.
Emergency Procedures
-
Eye Contact: Flush immediately with water for 15 minutes. This compound is an irritant; seek ophthalmological evaluation.
-
Skin Exposure: Wash with soap and water—do not use ethanol on skin, as it may enhance absorption of residual DMSO-solvated compound.
-
Accidental Injection: Seek immediate medical attention.[4] Provide the SDS and specify "Aurora/PLK Inhibitor" to the physician (potential for bone marrow suppression).
References
-
National Institutes of Health (NIH) / PubChem. (n.d.). Aurora Kinase Inhibitors: Mechanism and Toxicity. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals and Antineoplastics (RCRA). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
Operational Guide: Safe Handling & PPE Strategy for AAPK-25
Topic: Personal protective equipment for handling AAPK-25 Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Safety Assessment: The "Why" Before the "Wear"
Compound Profile: this compound (Aurora/PLK Dual Inhibitor) Chemical Class: Small Molecule Kinase Inhibitor (C₂₁H₁₃Cl₂N₃O₂S) Mechanism of Action: Mitotic arrest (prometaphase) via Aurora-A/B/C and PLK-1/2/3 inhibition; induction of apoptosis [1].[2][3][4][5]
Risk Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) As a nanomolar-potency inhibitor (K_d 23–289 nM) designed to disrupt cell division, this compound must be treated as a cytotoxic reproductive toxin . Standard BSL-1 laboratory precautions are insufficient .
The DMSO Factor: this compound is typically reconstituted in DMSO (Dimethyl Sulfoxide). This creates a specific transdermal vector risk. DMSO increases skin permeability, potentially carrying the cytotoxic small molecule directly into the bloodstream upon contact. Standard thin nitrile gloves degrade rapidly in DMSO , rendering them ineffective barriers within minutes.
Strategic PPE Layering: The Defense Protocol
Do not rely on a single barrier. Use a "Redundancy System" designed to fail safely.
Table 1: Mandatory PPE Specifications
| Protection Zone | Component | Technical Requirement | Rationale |
| Respiratory | PAPR or N95/P3 | Powered Air-Purifying Respirator (PAPR) preferred; Fit-tested N95 minimum. | Prevents inhalation of aerosolized particulates during weighing/reconstitution. |
| Dermal (Primary) | Double Gloving | Inner: Nitrile (4 mil). Outer: Polychloroprene or High-Breakthrough Nitrile (extended cuff). | Crucial: DMSO permeates standard nitrile in <10 mins. Double gloving creates a sacrificial outer layer and visual breach indicator. |
| Body | Tyvek® Lab Coat | Disposable, impervious front, elastic cuffs. | Cotton coats absorb spills, holding the toxin against the skin. Impervious materials shed liquid. |
| Ocular | Safety Goggles | Indirect venting or non-vented. | Face shields alone are insufficient against aerosols; goggles seal the orbital area. |
Operational Workflow: From Storage to Disposal
This protocol treats the compound as an OEB-4 (Occupational Exposure Band 4) substance.
Phase A: Retrieval & Transport
-
Cold Chain: this compound is stored at -80°C (6 months) or -20°C (1 month) [2].
-
Equilibration: Allow the vial to reach room temperature inside a desiccator before opening. This prevents condensation, which degrades the compound (hydrolysis risk) and makes weighing erratic.
-
Transport: Never carry the vial by hand. Use a secondary containment box (shatterproof polycarbonate) to move the vial from the freezer to the Biosafety Cabinet (BSC).
Phase B: Reconstitution (The High-Risk Moment)
Location: Class II, Type A2 Biosafety Cabinet (BSC).
-
Glove Check: Don inner gloves (tucked under coat cuffs) and outer gloves (over coat cuffs).
-
Solvent Addition: Add DMSO slowly down the side of the vial.
-
Venting: Do not pressurize the vial. If using a needle/syringe, use a closed-system transfer device (CSTD) or a venting needle to equalize pressure, preventing aerosol "spray-back" upon withdrawal.
-
Aliquot Strategy: Immediately aliquot stock solution into single-use amber vials to avoid freeze-thaw cycles, which inactivate this compound [3].
Phase C: Waste & Decontamination
-
Solid Waste: All pipette tips, vials, and outer gloves contacting this compound go immediately into a yellow cytotoxic waste bin inside the BSC.
-
Liquid Waste: Do not pour down the sink. Collect in a dedicated "Cytotoxic/Solvent" carboy.
-
Surface Decon: Wipe the BSC surface with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol .
-
Note: Bleach oxidizes the molecule; Ethanol removes the bleach residue to prevent stainless steel corrosion.
-
Visualization: The Safe Handling Loop
The following logic flow ensures containment is never broken during the experimental lifecycle.
Figure 1: Closed-loop handling process for this compound, emphasizing containment within the Biosafety Cabinet (BSC) to prevent aerosol exposure.
Emergency Response: "Spill in the Hood"
If a spill occurs >1mL or involves high concentration stock:
-
Freeze: Stop all movement. Do not withdraw hands from the BSC immediately (this spreads aerosols).
-
Cover: Gently place absorbent pads (chem-mats) over the spill. Do not rub.
-
Neutralize: Flood the pad with 10% bleach solution. Let sit for 15 minutes.
-
Doffing: Remove outer gloves inside the BSC. Place in waste. Put on fresh outer gloves to complete cleanup.
-
Report: Document as a "Cytotoxic Exposure Event."
References
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
